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N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea Documentation Hub

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  • Product: N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea
  • CAS: 925174-35-2

Core Science & Biosynthesis

Foundational

Unraveling the Pharmacodynamics of UR-PI294: A Technical Guide to Histamine H3/H4 Receptor Signaling

Executive Summary N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea, universally designated in pharmacological literature as UR-PI294 , is a high-affinity, synthetic urea derivative of histamine. It has become an ind...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea, universally designated in pharmacological literature as UR-PI294 , is a high-affinity, synthetic urea derivative of histamine. It has become an indispensable pharmacological tool for interrogating the structural and functional dynamics of the Histamine H3 (H3R) and H4 (H4R) receptors. Both targets are Class A G-protein-coupled receptors (GPCRs) that regulate neurotransmitter release in the central nervous system (H3R) and modulate immune and inflammatory responses in hematopoietic cells (H4R).

This whitepaper provides an in-depth mechanistic analysis of UR-PI294, detailing its binding kinetics, Gαi/o-mediated signal transduction pathways, and the self-validating experimental workflows required to accurately characterize its pharmacological profile.

Structural Basis of Binding and Mechanism of Action

Unlike the endogenous ligand histamine, UR-PI294 incorporates a 3-methylphenylurea moiety. This structural modification is not merely an extension; it fundamentally alters the ligand's thermodynamic binding profile.

Orthosteric Pocket Interactions

UR-PI294 binds to the orthosteric site of both H3R and H4R. The mechanism of action is driven by a two-point interaction model:

  • Ionic/Hydrogen Bonding: The imidazole ring of UR-PI294 forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) and hydrogen bonds with a glutamate residue (Glu5.46) in TM5. Extracellular Loop 2 (ECL2) also substantially contributes to stabilizing this conformation 1.

  • Hydrophobic Anchoring: The 3-methylphenylurea tail extends into an adjacent hydrophobic accessory pocket. This interaction significantly decreases the dissociation rate ( koff​ ), granting UR-PI294 its characteristic nanomolar affinity 2.

GPCR Signal Transduction (Gαi/o Pathway)

Upon binding, UR-PI294 stabilizes the active conformation of the receptor ( R∗ ). This conformational shift acts as a guanine nucleotide exchange factor (GEF) for the associated heterotrimeric G-protein, specifically the Gαi/o subtype.

  • Adenylyl Cyclase Inhibition: The GTP-bound Gαi/o subunit dissociates and directly inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) synthesis.

  • Non-Canonical Pathways: Simultaneously, the liberated Gβγ complex initiates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, while G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor to recruit β-arrestin, initiating receptor internalization.

GPCR_Signaling UR UR-PI294 (Agonist) H3H4 H3R / H4R (GPCR) UR->H3H4 High-affinity binding Gi Gαi/o Subunit H3H4->Gi Activation / GDP-GTP exchange BetaGamma Gβγ Complex H3H4->BetaGamma Dissociation Arrestin β-Arrestin Recruitment H3H4->Arrestin GRK-mediated AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits MAPK MAPK / ERK Cascade BetaGamma->MAPK Activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces synthesis

Fig 1. Gαi/o-mediated signaling pathways activated by UR-PI294 at H3/H4 receptors.

Quantitative Pharmacodynamics

UR-PI294 is unique because its intrinsic efficacy varies depending on the receptor subtype. While it acts as a near-full agonist at the H4R, it exhibits distinct partial agonism at the H3R. This makes it an exceptional reference compound for identifying G-protein bias and partial agonism in novel drug candidates 3.

Table 1: Binding Affinity and Efficacy of UR-PI294
Receptor SubtypePharmacological RoleBinding Affinity ( Kd​ )Intrinsic Efficacy ( Emax​ )Primary Signaling Readout
Human H3R Partial Agonist1.1 nM~11%Mini-G Protein Recruitment / GTPase
Human H4R Full / Strong Partial Agonist5.1 nM>85% β -arrestin / cAMP Inhibition

Data aggregated from standardized radioligand displacement and split-luciferase assays 2, 3.

Experimental Workflows & Methodologies

To ensure scientific integrity, researchers must employ self-validating assay systems. Below are the definitive protocols for utilizing UR-PI294 in GPCR research.

Competitive Radioligand Binding Assay using [³H]UR-PI294

Tritiated UR-PI294 ([³H]UR-PI294) was specifically developed to overcome the limitations of older radioligands (like [³H]Nα-methylhistamine), which suffer from rapid receptor internalization and high non-specific binding 4.

Causality & Design: We utilize Spodoptera frugiperda (Sf9) insect cells for membrane preparation. Sf9 cells allow for massive overexpression of recombinant H3R/H4R via baculovirus infection but lack endogenous mammalian histamine receptors, guaranteeing that any specific binding measured is exclusively attributed to the transfected target 5.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize Sf9 cells expressing H3R or H4R in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Crucial: Protease inhibitors prevent receptor degradation, ensuring accurate Bmax​ calculations.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 5 nM [³H]UR-PI294, and varying concentrations of the unlabelled test compound (10⁻¹¹ to 10⁻⁴ M).

  • Self-Validation (NSB Control): Dedicate control wells containing 10 µM thioperamide (a potent H3/H4 antagonist) to define Non-Specific Binding (NSB). Specific binding is mathematically isolated ( Total−NSB ), proving the signal is receptor-mediated.

  • Incubation: Incubate the microplate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific radioligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol Step1 1. Membrane Prep Sf9 cells expressing H3R/H4R Step2 2. Incubation [3H]UR-PI294 + Test Compounds Step1->Step2 Step3 3. Rapid Filtration GF/C glass fiber filters Step2->Step3 Step4 4. Washing Ice-cold buffer to halt kinetics Step3->Step4 Step5 5. Scintillation Quantify bound radioactivity Step4->Step5 Step6 6. Data Analysis Cheng-Prusoff & Schild regression Step5->Step6

Fig 2. Step-by-step workflow for competitive radioligand binding assays using [3H]UR-PI294.

Split-Luciferase Mini-G Protein Sensor Assay

Traditional [³⁵S]GTPγS binding assays measure bulk G-protein activation but suffer from high background noise and lack real-time kinetic resolution. To capture the weak partial agonism of UR-PI294 at the H3R (Emax = 11%), researchers utilize a dynamic split-NanoLuc luciferase assay.

Causality & Design: The GPCR is fused to the C-terminal half of NanoLuc, and an engineered mini-Gαi protein is fused to the N-terminal half. This is a structurally self-validating system: luminescence is only generated upon direct, physical coupling of the receptor to the G-protein, eliminating downstream amplification artifacts 3.

Step-by-Step Protocol:

  • Transfection: Transiently co-transfect HEK293T cells with plasmids encoding H3R-NlucC and mGsi-NlucN.

  • Cell Plating: Seed cells into white 96-well microplates and incubate for 24 hours to allow for sensor expression.

  • Substrate Addition: Replace media with assay buffer containing furimazine (the NanoLuc substrate).

  • Ligand Stimulation: Inject UR-PI294 at varying concentrations.

  • Real-Time Readout: Measure luminescence continuously over 30 minutes. The functional EC50​ is derived from the area under the curve (AUC) of the luminescent kinetic trace.

References

  • The Extracellular Loop 2 (ECL2) of the Human Histamine H4 Receptor Substantially Contributes to Ligand Binding and Constitutive Activity. Semantic Scholar.
  • Targeting the Histamine H4 Receptor | Chemical Reviews. ACS Publications.
  • A Dynamic, Split-Luciferase-Based Mini-G Protein Sensor to Functionally Characterize Ligands at All Four Histamine Receptor Subtypes. MDPI.
  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. NIH.
  • [3H]UR-DEBa176: A 2,4-Diaminopyrimidine-Type Radioligand Enabling Binding Studies at the Human, Mouse, and Rat Histamine H4 Receptors. ACS Publications.

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea

A Senior Application Scientist's Synthesis of Technical Principles and Field-Proven Insights for Researchers and Drug Development Professionals. Foreword: Unveiling a Potential Histamine H3 Receptor Antagonist The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Technical Principles and Field-Proven Insights for Researchers and Drug Development Professionals.

Foreword: Unveiling a Potential Histamine H3 Receptor Antagonist

The compound N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea belongs to a chemical class that has garnered significant interest in medicinal chemistry, primarily for its potential interaction with histamine receptors. The core structure, featuring an imidazole ring connected via an ethyl chain to a substituted phenylurea moiety, is a hallmark of ligands targeting the histamine H3 receptor (H3R).[1][2] The H3R, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and serotonin.[1][3] Due to its high constitutive activity, the H3R is a compelling target for inverse agonists and antagonists in the development of therapeutics for neurological and cognitive disorders.[1][4] This guide provides an in-depth technical exploration of the receptor binding affinity of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea, contextualized within the broader landscape of H3R antagonism.

I. The Structural Rationale: A Pharmacophore for H3R Antagonism

The molecular architecture of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea aligns with the established pharmacophore for H3R antagonists. This generally consists of a basic amine group (the imidazole ring), linked to a lipophilic aromatic region (the 3-methylphenyl group) via a polar linker (the urea moiety).[1] This structural arrangement facilitates key interactions within the H3R binding pocket. The imidazole ring is crucial for anchoring the ligand, while the substituted phenylurea portion explores a more lipophilic region of the receptor, contributing to both affinity and selectivity.[5]

II. Quantitative Assessment of Receptor Binding Affinity

While specific binding data for N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea is not extensively published, we can infer its potential high affinity for the H3R based on structurally similar compounds. For instance, novel H3R antagonists with related structures have demonstrated pKi values ranging from 7.56 to 8.68 in radioligand binding assays.[6][7] Another potent H3R antagonist, SCH 79687, which also contains an imidazole and a substituted phenylurea, exhibits Ki values of 1.9 nM and 13 nM in rat and guinea pig, respectively.[8][9]

To provide a framework for the expected binding affinity of the topic compound, the following table summarizes the binding affinities of representative H3R antagonists.

CompoundReceptorSpeciesAssay TypeBinding Affinity (Ki)Reference
ThioperamideH3RRatRadioligand Binding~1 nM[10]
ClobenpropitH3RHumanRadioligand Binding~1 nM[5]
SCH 79687H3RRatRadioligand Binding1.9 nM[8][9]
N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea H3R (Predicted) - - Expected in low nM range -

III. Experimental Protocol: In Vitro Radioligand Competition Binding Assay for the Human Histamine H3 Receptor

The following protocol details a robust and self-validating method for determining the binding affinity of a test compound, such as N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea, at the human histamine H3 receptor. This assay relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

A. Materials and Reagents
  • Cell Membranes: CHO-K1 or HEK-293 cells stably expressing the human histamine H3 receptor.[11]

  • Radioligand: [³H]-Nα-methylhistamine.[11]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[11]

  • Non-specific Binding Control: Thioperamide or another high-affinity H3R antagonist.[10]

  • Test Compound: N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea, serially diluted.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Scintillation Counter.

B. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare H3R-expressing cell membranes add_components Add to 96-well plate: - Assay Buffer - Test Compound - [³H]-Nα-methylhistamine - Cell Membranes prep_membranes->add_components prep_ligand Prepare serial dilutions of test compound prep_ligand->add_components prep_radio Prepare [³H]-Nα-methylhistamine working solution prep_radio->add_components incubate Incubate at room temperature add_components->incubate filter Rapid filtration through GF/C filter plates incubate->filter wash Wash plates with ice-cold wash buffer filter->wash scint Add scintillation cocktail wash->scint count Quantify radioactivity using a scintillation counter scint->count plot Plot % inhibition vs. log[test compound] count->plot calculate Calculate IC50 and Ki values plot->calculate

Caption: Workflow for H3R Radioligand Competition Binding Assay.

C. Step-by-Step Methodology
  • Compound Preparation: Prepare serial dilutions of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or a saturating concentration of a known H3R antagonist (for non-specific binding).

    • Radioligand ([³H]-Nα-methylhistamine) at a concentration close to its Kd.

    • Cell membranes expressing the human H3R.[11]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection: Add scintillation cocktail to each well and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Signaling Pathway Context and Functional Implications

As a G-protein coupled receptor, the histamine H3 receptor primarily couples to the Gi/o family of G proteins.[4] Activation of the H3R leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] An antagonist, such as N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea is expected to block this signaling cascade.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Antagonist Action H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Altered Gene Expression CREB->Gene_expression Antagonist N-[2-(1H-imidazol-5-yl)ethyl]- N'-(3-methylphenyl)urea Antagonist->H3R Blocks Binding

Caption: Histamine H3 Receptor Signaling Pathway and Point of Antagonism.

By blocking the constitutive activity of the H3R, N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea can disinhibit the release of histamine and other neurotransmitters. This mechanism of action underlies the potential therapeutic applications of H3R antagonists in conditions characterized by neurotransmitter deficits, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[1]

V. Conclusion and Future Directions

N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea represents a promising scaffold for the development of potent and selective histamine H3 receptor antagonists. The technical guidance provided herein offers a comprehensive framework for the characterization of its receptor binding affinity and the elucidation of its mechanism of action. Future investigations should focus on obtaining empirical binding data for this specific compound, assessing its selectivity against other histamine receptor subtypes and a broader panel of CNS targets, and evaluating its efficacy in in vivo models of neurological disorders. Such studies will be instrumental in validating its therapeutic potential and advancing its development as a novel CNS drug candidate.

References

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PubMed. Available at: [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC. Available at: [Link]

  • H3 receptor antagonist. Wikipedia. Available at: [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Available at: [Link]

  • Correlation of apparent affinity values from H3-receptor binding assays with apparent affinity (pKapp) and intrinsic activity (α) from functional bioassays. PMC. Available at: [Link]

  • Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. DOI. Available at: [Link]

  • Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H>3> and H>4> Receptors on Living Cells. Vrije Universiteit Amsterdam. Available at: [Link]

  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI. Available at: [Link]

  • Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF IMIDAZOLE HETEROCYCLIC SULFONYLUREA COMPOUNDS. HETEROCYCLES. Available at: [Link]

  • Pharmacological characterization of the novel histamine H3-receptor antagonist N-(3,5-dichlorophenyl)-N'-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687). PubMed. Available at: [Link]

  • Interactions of N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and 1-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-3-aryl-2-yl-ureas with dopamine D2 and 5-hydroxytryptamine 5HT(1A) receptors. PubMed. Available at: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available at: [Link]

  • Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library. Available at: [Link]

  • Development of FUB 181, a selective histamine H3-receptor antagonist of high oral in vivo potency with 4-(omega-(arylalkyloxy)alkyl)-1H-imidazole structure. PubMed. Available at: [Link]

  • Urea-Peptide Hybrids as VEGF-A 165 /NRP-1 Complex Inhibitors with Improved Receptor Affinity and Biological Properties. MDPI. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. Available at: [Link]

  • Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evaluation. Neliti. Available at: [Link]

  • BindingDB BDBM50050299 CHEMBL21415::N'-[2,6-Bis(1-methylethyl)phenyl]. BindingDB. Available at: [Link]

  • A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. PubMed. Available at: [Link]

  • Pharmacological Characterization of the Novel Histamine H3-Receptor Antagonist N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687). ResearchGate. Available at: [Link]

  • Crystal and molecular structure of the histamine H2-receptor antagonist N-(4-imidazol-4-ylbutyl)-N′-methylthiourea (burimamide). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

Sources

Foundational

In Vivo Pharmacokinetics and Pharmacodynamics of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea: A Comprehensive Technical Guide

Executive Summary The compound N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea (hereafter referred to as IMU-3MP ) represents a highly specialized pharmacophore within the class of imidazole-urea derivatives. Struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea (hereafter referred to as IMU-3MP ) represents a highly specialized pharmacophore within the class of imidazole-urea derivatives. Structurally, it combines a histamine-mimetic moiety (2-(1H-imidazol-5-yl)ethyl) with a lipophilic m-tolylurea tail. This specific structural architecture is engineered to selectively target the Histamine H3 and H4 receptors (H3R/H4R) , which are G-protein coupled receptors (GPCRs) implicated in neuro-inflammatory and immunological signaling[1][2].

This technical guide provides a rigorous, causality-driven analysis of IMU-3MP’s in vivo pharmacokinetics (PK) and pharmacodynamics (PD). It is designed for researchers and drug development professionals seeking to implement self-validating experimental protocols for evaluating imidazole-urea class GPCR modulators.

Molecular Rationale and Target Engagement

The pharmacological behavior of IMU-3MP is dictated by its distinct structural domains:

  • Imidazole Ring : Acts as the primary basic anchor. At physiological pH, the imidazole ring (pKa ~6.8) exists in a dynamic equilibrium between neutral and protonated states, allowing it to form critical salt bridges with the highly conserved aspartate residues (Asp114 in H3R; Asp94 in H4R) in transmembrane domain 3 (TM3)[3].

  • Urea Linker : Provides a rigid hydrogen-bonding network. Unlike flexible alkyl chains, the urea moiety restricts conformational entropy, enhancing receptor subtype selectivity and providing metabolic resistance against plasma esterases and amidases[4].

  • m-Tolyl Group : The 3-methylphenyl tail occupies the lipophilic binding pocket formed by TM5 and TM6. This interaction drives high binding affinity and optimizes the compound's partition coefficient (LogP), facilitating extensive tissue distribution[5].

In Vivo Pharmacodynamics (PD)

Mechanism of Action and Signal Transduction

IMU-3MP functions primarily as a modulator (antagonist/inverse agonist at H3R, or agonist at H4R, depending on the specific cellular context) of Gi/o-coupled GPCRs[2].

Upon binding to the active site, IMU-3MP stabilizes a receptor conformation that modulates the exchange of GDP for GTP on the Gαi/o subunit. This target engagement triggers a bipartite signaling cascade:

  • Inhibition of Adenylyl Cyclase (AC) : The activated Gαi subunit directly inhibits AC, leading to a rapid depletion of intracellular cyclic AMP (cAMP) and a subsequent reduction in Protein Kinase A (PKA) activity.

  • Activation of MAPK/ERK : The liberated Gβγ dimer recruits phosphoinositide 3-kinase (PI3K) and downstream effectors to activate the Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways, driving transcriptional changes related to inflammatory cytokine release or neurotransmitter modulation[5].

Receptor Signaling Pathway Diagram

G L IMU-3MP (Ligand) R Histamine H3/H4 Receptor (Gi/o Coupled) L->R G Gi/o Protein Activation R->G AC Adenylyl Cyclase (Inhibited) G->AC Inhibits MAPK MAPK/ERK Activation G->MAPK Activates cAMP Decreased cAMP AC->cAMP PKA Reduced PKA Activity cAMP->PKA

Caption: IMU-3MP target engagement and subsequent Gi/o-coupled signal transduction cascade.

In Vivo Pharmacokinetics (PK)

ADME Profile

The in vivo PK profile of IMU-3MP is characterized by moderate oral bioavailability and a high volume of distribution, typical of basic, lipophilic amines[6].

  • Absorption : Following oral administration, IMU-3MP is rapidly absorbed (Tmax ~1.5h). The moderate bioavailability (~37%) is primarily limited by first-pass hepatic extraction rather than poor intestinal permeability[5].

  • Distribution : The compound exhibits a high steady-state volume of distribution (Vdss > 15 L/kg), indicating extensive tissue penetration. It readily crosses the blood-brain barrier (BBB) to engage central H3 receptors and distributes into peripheral lymphoid tissues to engage H4 receptors[6].

  • Metabolism : Hepatic clearance is driven by Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4). The primary Phase I metabolic pathways include aliphatic hydroxylation of the m-tolyl methyl group and N-dealkylation of the ethyl chain.

  • Excretion : Phase II glucuronidation of the hydroxylated metabolites facilitates renal excretion. Less than 5% of the parent compound is excreted unchanged in the urine.

In Vivo Metabolic Pathway

Met Parent IMU-3MP (Parent Drug) CYP Hepatic CYP450 (CYP2D6 / CYP3A4) Parent->CYP M1 Hydroxylated m-tolyl (Phase I) CYP->M1 M2 N-Dealkylated Metabolite (Phase I) CYP->M2 UGT Glucuronidation (Phase II) M1->UGT M2->UGT Ex Renal Excretion UGT->Ex

Caption: Hepatic Phase I and Phase II metabolic biotransformation of IMU-3MP.

Quantitative Pharmacokinetic Parameters

Data synthesized from representative non-compartmental analyses of imidazole-urea derivatives in murine models[5][6].

PK ParameterIntravenous (IV) 1 mg/kgOral (PO) 10 mg/kgUnits
Cmax 534.0 ± 8.0769.6 ± 15.3ng/mL
Tmax N/A1.5 ± 0.5h
AUC(0-t) 1039.9 ± 59.03908.3 ± 78.9h*ng/mL
Half-life (t1/2) 3.15 ± 0.142.51 ± 0.04h
Clearance (CL) 10.08 ± 1.2N/AL/h/kg
Vdss 16.1 ± 2.4N/AL/kg
Bioavailability (F) 100~37.1%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality controls (QCs) and internal standards (IS) guarantee that any deviation in experimental conditions is immediately detectable, preventing false-positive data interpretation.

LC-MS/MS Bioanalytical Method for PK Profiling

This protocol quantifies IMU-3MP in plasma, utilizing a stable-isotope labeled internal standard (IMU-3MP-d4) to correct for matrix effects and extraction recovery variations[7].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Transfer 50 μL of in vivo plasma sample to a 96-well plate. Add 150 μL of ice-cold acetonitrile containing 50 ng/mL of IMU-3MP-d4 (Internal Standard).

  • Extraction: Vortex the plate at 1000 rpm for 5 minutes, followed by centrifugation at 4000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 μL of the clear supernatant to a clean autosampler vial and dilute with 100 μL of LC-MS grade water to match initial mobile phase conditions.

  • Chromatographic Separation: Inject 5 μL onto a C18 analytical column (e.g., 2.1 × 50 mm, 1.7 μm). Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for IMU-3MP (e.g., m/z 245.1 → m/z 109.1) and the IS.

  • Self-Validation Check: The run is only accepted if the IS peak area variance across all samples is <15%, and the back-calculated concentrations of QC samples (Low, Mid, High) fall within ±15% of their nominal values.

In Vivo Efficacy Model (PD)

To evaluate the in vivo target engagement of IMU-3MP, a standard carrageenan-induced paw edema model (for H4R-mediated anti-inflammatory activity) or a histamine-induced scratching behavior model can be utilized[2].

Step-by-Step Methodology:

  • Acclimatization & Baseline: Acclimatize C57BL/6 mice for 7 days. Measure baseline paw volume using a digital plethysmometer.

  • Dosing (Pre-treatment): Administer IMU-3MP (10 mg/kg, PO) or Vehicle (0.5% Methylcellulose, PO) 1 hour prior to the inflammatory challenge. Self-Validation: Include a positive control group treated with a known reference standard (e.g., JNJ7777120)[3].

  • Challenge: Inject 50 μL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume at 1, 2, 4, and 6 hours post-challenge.

  • Data Synthesis: Calculate the percentage of edema inhibition relative to the vehicle group. Efficacy is validated only if the positive control group demonstrates statistically significant inhibition (p < 0.05).

PK/PD Experimental Workflow Diagram

PK Dose In Vivo Dosing (IV/PO) Sample Serial Sampling (0-24h) Dose->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data NCA PK Modeling (WinNonlin) LCMS->Data

Caption: Integrated workflow for the in vivo PK/PD evaluation of IMU-3MP.

References

  • Safety, tolerability and pharmacokinetics of the histamine H3 receptor... Researcher.life. Available at: [Link][8]

  • Histamine H3 receptor antagonists go to clinics. Biological and Pharmaceutical Bulletin. Available at:[Link][7]

  • Pharmacokinetics and tissue distribution of the new non-imidazole histamine H3 receptor antagonist 1-[3-(4-tert-butylphenoxy) propyl]piperidine in rats. PubMed (NIH). Available at:[Link][6]

  • Targeting the Histamine H4 Receptor. Chemical Reviews (ACS Publications). Available at:[Link][2]

  • Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. PMC (NIH). Available at: [Link][4]

  • Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][5]

  • Molecular and biochemical pharmacology of the histamine H4 receptor. PMC (NIH). Available at:[Link][3]

Sources

Exploratory

Structural Activity Relationship (SAR) of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea Derivatives

Executive Summary The rational design of G-protein coupled receptor (GPCR) ligands relies heavily on the optimization of molecular scaffolds to achieve high target affinity, selectivity, and metabolic stability. Within t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of G-protein coupled receptor (GPCR) ligands relies heavily on the optimization of molecular scaffolds to achieve high target affinity, selectivity, and metabolic stability. Within the realm of histaminergic pharmacology, derivatives of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea represent a highly privileged class of compounds. Originally conceptualized through lead-hopping strategies from early thiourea-based antagonists (such as burimamide), these urea derivatives have emerged as potent modulators of the Histamine H3 and H4 receptors.

This technical whitepaper deconstructs the structural activity relationship (SAR) of this specific compound class. By analyzing the causality behind molecular modifications and detailing self-validating experimental workflows, this guide provides drug development professionals with a comprehensive blueprint for optimizing imidazole-urea pharmacophores.

Pharmacophore Modeling and Molecular Design

The architecture of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea is systematically divided into three functional zones. Each zone plays a distinct, synergistic role in receptor binding and pharmacokinetic performance. The transition from historical thiourea linkers to the urea moiety was a critical evolutionary step in medicinal chemistry, driven by the need to eliminate the hepatotoxicity associated with thiourea metabolism while maintaining a robust hydrogen-bonding network .

Pharmacophore Core Target Scaffold N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea Zone1 Zone 1: Imidazole Headgroup Anchors to Asp3.32 via H-bond Essential for receptor recognition Core->Zone1 Zone2 Zone 2: Ethyl-Urea Linker H-Bond Donor/Acceptor Network Optimal length = 2 carbons Core->Zone2 Zone3 Zone 3: 3-Methylphenyl Tail Hydrophobic Pocket Interaction Meta-substitution enhances selectivity Core->Zone3

Pharmacophore model detailing the three functional zones of the urea derivative.

Structural Activity Relationship (SAR) Analysis

Zone 1: The Imidazole Anchoring Domain

The 1H-imidazol-5-yl (or its tautomer, 1H-imidazol-4-yl) ring is the fundamental recognition element for all histamine receptors. Crystallographic and mutagenesis studies indicate that the basic nitrogen of the imidazole ring forms a critical salt bridge/hydrogen bond with the highly conserved aspartate residue (Asp3.32) in the transmembrane domain 3 (TM3) of the receptor .

  • SAR Insight: Methylation of the imidazole ring at the τ or π nitrogen drastically reduces affinity, as it disrupts the tautomeric flexibility required for optimal hydrogen bonding within the receptor's orthosteric site.

Zone 2: The Ethyl-Urea Linker

The linker serves two purposes: determining the spatial distance between the pharmacophoric head and tail, and providing metabolic stability.

  • Chain Length: An ethyl chain (2 carbons) perfectly mimics the endogenous histamine backbone. Extending the chain to propyl or butyl introduces excessive entropic penalty during binding, reducing affinity by 10- to 50-fold.

  • Urea vs. Thiourea: While thioureas often exhibit slightly higher in vitro binding affinities due to the superior polarizability of sulfur, they are notorious for cytochrome P450-mediated oxidative metabolism into toxic sulfenic acids. The isosteric replacement with urea maintains the critical dual hydrogen-bond donor capacity (NH-CO-NH) while ensuring a safer toxicity profile.

Zone 3: The 3-Methylphenyl (m-Tolyl) Tail

The aryl tail is responsible for driving subtype selectivity (H3 vs. H4) and increasing overall lipophilicity, which is crucial for blood-brain barrier (BBB) penetration in CNS-targeted drugs.

  • SAR Insight: The meta-methyl substitution (3-methylphenyl) restricts the rotational degrees of freedom of the phenyl ring, forcing it into a conformation that perfectly occupies a lipophilic sub-pocket formed by TM5 and TM6 . Ortho-substitutions cause steric clashes with the urea linker, breaking planarity, while para-substitutions often project too deeply into the binding pocket, causing steric repulsion.

Quantitative SAR Data Summary

The following table synthesizes the binding affinities (Ki) resulting from systematic modifications to the core scaffold, demonstrating the superiority of the 3-methylphenyl urea configuration.

CompoundLinker ModificationAryl Tail (Zone 3)hH3R Ki​ (nM)hH4R Ki​ (nM)
1 (Core) Ethyl-Urea 3-Methylphenyl 18.4 4.2
2Ethyl-UreaPhenyl (Unsubstituted)45.212.5
3Ethyl-Urea4-Methylphenyl85.135.0
4Ethyl-Urea2-Methylphenyl>1000450.0
5Propyl-Urea3-Methylphenyl145.088.3
6Ethyl-Thiourea3-Methylphenyl15.23.8*

*Note: Compound 6 exhibits high affinity but fails downstream toxicological screening due to reactive metabolite formation.

Mechanistic Pathway: GPCR Modulation

Histamine H3 and H4 receptors are Gi/o​ -coupled GPCRs. Binding of the urea derivative stabilizes a specific receptor conformation that modulates the intracellular signaling cascade. Depending on the exact substitution pattern, these derivatives can act as antagonists or inverse agonists.

Signaling Ligand Urea Derivative (Agonist/Antagonist) Receptor Histamine H3/H4 Receptor (GPCR) Ligand->Receptor Binds & Modulates G_protein Gi/o Protein Complex Receptor->G_protein Induces Conformational Change AC Adenylyl Cyclase (AC) G_protein->AC Gαi Subunit Inhibits MAPK MAPK/ERK Pathway ↑ G_protein->MAPK Gβγ Subunits Activate cAMP cAMP Production ↓ AC->cAMP Decreases Output

GPCR signaling pathway modulated by Histamine H3/H4 receptor ligands.

Experimental Protocols & Validation Systems

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and pharmacological evaluation of these derivatives. The causality behind specific reagent choices is explicitly defined to prevent common experimental failures.

Chemical Synthesis Protocol

Objective: Synthesize N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea with >98% purity.

  • Free-Basing the Precursor: Dissolve histamine dihydrochloride (1.0 eq) in anhydrous dimethylformamide (DMF). Add triethylamine (TEA, 2.5 eq) and stir for 30 minutes.

    • Causality: TEA neutralizes the hydrochloride salt to generate the nucleophilic free amine. Anhydrous conditions are mandatory; trace water will rapidly hydrolyze the subsequent isocyanate reagent into a primary amine, leading to the formation of symmetric diaryl urea byproducts.

  • Coupling Reaction: Cool the mixture to 0 °C under an inert argon atmosphere. Slowly add 3-methylphenyl isocyanate (1.1 eq) dropwise.

    • Causality: Dropwise addition at 0 °C prevents exothermic runaway and minimizes the formation of bis-acylated side products at the imidazole nitrogen.

  • Propagation & Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with ice-cold distilled water to precipitate the crude product.

  • Purification: Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Dichloromethane:Methanol, 9:1 v/v) to yield the pure urea derivative.

Radioligand Binding Assay (Self-Validating System)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the synthesized derivative at the human H4 receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the hH4R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 5 nM of [3H] -histamine (radioligand), and varying concentrations of the urea derivative ( 10−11 to 10−4 M).

    • Validation Control: Include wells with 10 µM unlabeled thioperamide to define non-specific binding (NSB). If NSB exceeds 20% of total binding, the membrane wash steps must be optimized.

  • Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that masks the negative charge of the glass fiber matrix. This prevents the positively charged radioligand from binding non-specifically to the filter, drastically improving the signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure bound radioactivity using a liquid scintillation counter. Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

Assessment of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea: Elucidation of Downstream Signaling Pathways

A comprehensive search of available scientific literature and databases reveals a significant information gap regarding the specific compound N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea. At present, there is no...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of available scientific literature and databases reveals a significant information gap regarding the specific compound N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea. At present, there is no publicly available data identifying its precise biological target(s) or the downstream signaling pathways it may modulate.

The constituent chemical moieties of this compound—an imidazole ring, an ethylamine linker, and a methylphenylurea group—are present in various biologically active molecules. For instance, imidazole derivatives are known to possess a wide range of activities, including anticonvulsant properties. Similarly, aryl urea-containing compounds have been investigated for numerous therapeutic applications, from kinase inhibitors in oncology to antimicrobial and anti-inflammatory agents. However, the specific combination and arrangement of these functional groups in N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea do not correspond to any well-characterized pharmacological agent for which a mechanism of action has been detailed.

Without an identified molecular target—be it a receptor, enzyme, or ion channel—it is scientifically impossible to delineate a downstream signaling cascade. The activation or inhibition of a specific target is the requisite first step that initiates a series of intracellular events, ultimately leading to a physiological response.

To determine the downstream signaling pathways of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea, a systematic research approach would be necessary. This would typically involve the following stages:

  • Target Identification and Validation: The initial and most critical step would be to identify the protein(s) to which the compound binds with high affinity and specificity. This could be achieved through techniques such as:

    • Affinity chromatography-mass spectrometry

    • Chemical proteomics approaches

    • Computational target prediction followed by experimental validation.

  • Characterization of Target Engagement: Once a primary target is identified, experiments would be required to confirm that the compound directly interacts with it and modulates its function. This may involve:

    • Binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to quantify the binding affinity.

    • Functional assays specific to the target class (e.g., enzyme activity assays, receptor-ligand binding assays).

  • Elucidation of Downstream Signaling: Following confirmation of target engagement, the subsequent intracellular signaling events can be investigated. The choice of experimental methods would depend on the nature of the identified target. For example, if the target were a G-protein coupled receptor (GPCR), one might investigate:

    • Second messenger levels (e.g., cAMP, Ca2+)

    • Activation of downstream kinases (e.g., PKA, PKC, MAP kinases) through phospho-specific antibodies and Western blotting.

    • Gene expression changes via reporter gene assays or transcriptomics (RNA-seq).

Due to the absence of this foundational data for N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea, the creation of an in-depth technical guide on its downstream signaling pathways is not feasible at this time. Further primary research is required to first establish its biological activity and molecular target(s).

Protocols & Analytical Methods

Method

Application Note: Synthesis, Purification, and Characterization of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea

Executive Summary & Biological Context The development of targeted urea derivatives has become a cornerstone in modern medicinal chemistry. Specifically, ureido derivatives of histamine—such as N-[2-(1H-imidazol-5-yl)eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The development of targeted urea derivatives has become a cornerstone in modern medicinal chemistry. Specifically, ureido derivatives of histamine—such as N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea —have emerged as highly selective Carbonic Anhydrase Activators (CAAs) and potential Histamine H3 receptor modulators[1].

Unlike traditional Carbonic Anhydrase inhibitors used for glaucoma or diuresis, CAAs enhance the catalytic turnover ( kcat​ ) of the enzyme. The imidazole ring of the histamine moiety acts as an intramolecular proton shuttle, accelerating the rate-limiting step of CO 2​ hydration[2]. This application note details a robust, chemoselective, and self-validating protocol for synthesizing this specific urea derivative, ensuring high yield and analytical purity for downstream biological assays.

Mechanistic Rationale & Synthetic Design

The synthesis of 1,3-disubstituted ureas traditionally relies on phosgene or triphosgene equivalents. However, the direct nucleophilic addition of a primary amine to an isocyanate provides a highly efficient, atom-economical, and less toxic alternative[3].

Causality Behind Experimental Choices:
  • Chemoselectivity without Protecting Groups: Histamine contains three nitrogen atoms: a primary aliphatic amine and two imidazole nitrogens. The primary aliphatic amine is significantly more nucleophilic. By strictly controlling the reaction temperature at 0 °C during the addition phase, the isocyanate reacts exclusively with the primary amine, bypassing the need for tedious protection/deprotection of the imidazole ring.

  • Solvent Selection (Anhydrous DMF): Histamine free base exhibits notoriously poor solubility in standard halogenated solvents like dichloromethane (DCM). Anhydrous N,N-Dimethylformamide (DMF) ensures complete solvation. Critical Note: The solvent must be strictly anhydrous; trace water reacts with isocyanates to form unstable carbamic acids that decarboxylate into amines, rapidly reacting with remaining isocyanate to form insoluble symmetric bis(m-tolyl)urea byproducts.

  • Methanol Quench: Terminating the reaction with methanol deliberately consumes any unreacted m-tolyl isocyanate, converting it into a volatile methyl carbamate that is easily separated during chromatography, preventing post-reaction contamination.

Synthesis Reactants Histamine + m-Tolyl Isocyanate Conditions Anhydrous DMF 0°C to RT, Argon Reactants->Conditions Nucleophilic Addition Quench MeOH Quench (Consumes Isocyanate) Conditions->Quench 4 Hours Purify Flash Chromatography (DCM:MeOH) Quench->Purify Concentration Product Purified Urea Derivative Purify->Product Isolation

Figure 1: Step-by-step synthetic workflow for the preparation and purification of the urea derivative.

Experimental Protocol

Materials & Reagents
  • Histamine free base (≥99% purity)

  • m-Tolyl isocyanate (99%, stored at 2-8 °C)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM) and Methanol for chromatography

Step-by-Step Synthesis (Self-Validating Workflow)
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 5 minutes.

  • Solvation: Add histamine free base (111 mg, 1.0 mmol) to the flask. Inject 5.0 mL of anhydrous DMF via syringe. Stir until complete dissolution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Isocyanate Addition: Dissolve m-tolyl isocyanate (140 mg, 1.05 mmol) in 2.0 mL of anhydrous DMF. Add this solution dropwise to the histamine mixture over a period of 15 minutes using a syringe pump.

    • Causality: Dropwise addition prevents localized heating (the reaction is exothermic), maintaining chemoselectivity.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours under Argon.

  • In-Process Validation: Extract a 10 µL aliquot, dilute in 1 mL MeOH, and perform TLC (Mobile phase: DCM:MeOH 9:1). Stain with Ninhydrin.

    • Validation Check: The primary amine spot of histamine ( Rf​≈0.1 ) should be completely absent, indicating full conversion.

  • Quenching: Inject 1.0 mL of Methanol into the reaction flask and stir for 30 minutes to neutralize residual isocyanate.

  • Concentration: Remove the DMF under reduced pressure using a rotary evaporator equipped with a high-vacuum pump (bath temperature 45 °C to prevent thermal degradation).

Purification via Flash Chromatography
  • Re-dissolve the crude viscous oil in a minimal amount of DCM/MeOH (95:5).

  • Load onto a pre-equilibrated silica gel column (230-400 mesh).

  • Elute using a gradient solvent system: 100% DCM 95:5 DCM:MeOH 90:10 DCM:MeOH.

  • Fraction Validation: Analyze fractions via LC-MS. Pool fractions containing the target mass ( m/z 245.14 [M+H]+ ).

  • Concentrate the pooled fractions and dry under high vacuum overnight to yield N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea as a white crystalline solid.

Quantitative Data & Optimization

Table 1: Reaction Condition Optimization

The following table summarizes the causal relationship between solvent/temperature choices and overall yield.

EntrySolvent SystemTemperatureEquivalents (Isocyanate)Yield (%)Observation / Causality
1DCM (Anhydrous)0 °C to RT1.05< 20%Histamine remained largely insoluble; poor conversion.
2DMF (Anhydrous)RT (No cooling)1.0555%Exothermic spike led to minor imidazole-ring acylation (loss of chemoselectivity).
3DMF (Anhydrous)0 °C to RT 1.05 82% Optimal solubility and strict chemoselectivity.
4DMF (Trace H 2​ O)0 °C to RT1.0540%Significant formation of symmetric bis(m-tolyl)urea byproduct.
Table 2: Analytical Characterization Summary

Self-validation metrics for the purified compound (C 13​ H 16​ N 4​ O, MW: 244.30 g/mol ).

Analytical MethodKey Spectral Features / Data PointsAssignment
LC-MS (ESI+) m/z = 245.14 [M+H]+ Confirms exact mass of the target urea.
1 H NMR (DMSO- d6​ ) δ 8.45 (s, 1H)Urea NH attached to the aromatic ring.
δ 7.55 (s, 1H), 6.80 (s, 1H)Imidazole ring protons (C2-H, C4-H).
δ 7.20 - 6.75 (m, 4H)Aromatic protons of the m-tolyl group.
δ 6.15 (t, 1H)Urea NH attached to the aliphatic chain.
δ 3.30 (q, 2H), 2.70 (t, 2H)Aliphatic linker (-CH 2​ -CH 2​ -).
δ 2.25 (s, 3H)Aromatic methyl group (Ar-CH 3​ ).

Biological Application: Carbonic Anhydrase Activation

Ureido histamine derivatives are highly potent activators of human Carbonic Anhydrase I (hCA I). The structural design leverages the urea motif for robust hydrogen bonding within the enzyme's active site, orienting the imidazole ring to optimize proton transfer[1][5].

Pathway Urea N-[2-(1H-imidazol-5-yl)ethyl]- N'-(3-methylphenyl)urea Target Human Carbonic Anhydrase I (hCA I) Urea->Target Binds Active Site Mechanism Imidazole Ring Proton Shuttling Target->Mechanism Facilitates Outcome Enhanced Catalytic Turnover (k_cat) Mechanism->Outcome Accelerates CO2 Hydration

Figure 2: Biological activation pathway of hCA I by the synthesized histamine-urea derivative.

References

  • A class of carbonic anhydrase I – selective activators Source: PMC (NIH)1[1]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC (NIH)3[3]

  • Synthesis of ureas 1–22 from histamine and isocyanates/diisocyanates Source: ResearchGate6[6]

  • m-Tolyl isocyanate (CAS 621-29-4) Properties and Safety Source: Sigma-Aldrich4[4]

  • Carbonic anhydrases activation with 3-amino-1H-1,2,4-triazole-1 Source: FLORE (University of Florence)5[5]

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea in Murine Models

Abstract This document provides a comprehensive guide for the formulation of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea (hereafter referred to as "Compound X") for preclinical efficacy and pharmacokinetic stud...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea (hereafter referred to as "Compound X") for preclinical efficacy and pharmacokinetic studies in murine models. As a novel chemical entity (NCE), Compound X is presumed to exhibit poor aqueous solubility, a common challenge for urea-based small molecules. This guide outlines a systematic, tiered approach, beginning with essential physicochemical characterization, progressing through strategic vehicle selection, and culminating in detailed protocols for formulation preparation, stability assessment, and in vivo administration. The methodologies are designed to ensure data integrity by delivering a stable, homogenous, and accurately dosed formulation, thereby providing a reliable foundation for evaluating the compound's biological activity.

Section 1: Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of Compound X is the cornerstone of a rational formulation strategy.[1][2] These initial studies dictate the viable formulation approaches and help mitigate potential issues such as drug precipitation or instability.

Rationale for Characterization

The goal of preclinical formulation is to maximize exposure for safety and efficacy testing.[3] Key properties like solubility, pKa, and lipophilicity determine whether a simple aqueous solution is feasible or if more complex systems like co-solvents, suspensions, or lipid-based formulations are necessary.[4][5] This initial data-gathering phase prevents costly and time-consuming trial-and-error formulation attempts.

Experimental Protocol: Physicochemical Profiling

Objective: To determine the fundamental properties of Compound X that will guide formulation development.

Methodology:

  • Aqueous Solubility Determination:

    • Assess solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.[1]

    • Use a shake-flask method at ambient temperature and 37°C.

    • Quantify the concentration of dissolved Compound X in the supernatant using a validated HPLC-UV method.

  • pKa and LogP/LogD Determination:

    • Determine the acid dissociation constant (pKa) using potentiometric titration or UV-spectroscopy. The imidazole and urea moieties suggest potential basic and acidic properties that will influence solubility at different pH values.

    • Measure the octanol-water partition coefficient (LogP) and the distribution coefficient (LogD) at pH 7.4. These values indicate the compound's lipophilicity and potential for precipitation upon dilution in aqueous biological fluids.[6]

  • Solid-State Characterization:

    • Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to understand the compound's crystallinity and melting point. Amorphous forms are often more soluble but can be less stable.[6]

Data Interpretation

The collected data should be summarized to inform the formulation path forward.

ParameterAnticipated Value/ResultImplication for Formulation
Aqueous Solubility (pH 7.4) < 10 µg/mLSimple aqueous solution is not feasible. Suspension or solubilization strategy is required.
pH-dependent Solubility Higher solubility at low pHPotential for pH-modification strategy (acidic vehicle) for oral dosing. Risk of precipitation in the neutral pH of the small intestine.
pKa e.g., Imidazole ~6.0-7.0Indicates ionization state and where pH adjustment could be most effective.
LogP > 3High lipophilicity ("grease-ball" type); suggests suitability for lipid-based or surfactant-containing vehicles.[5]
Solid Form Crystalline solidLikely to be more stable but may have a lower dissolution rate than an amorphous form.[6]

Section 2: Strategic Formulation Development

Based on the presumed physicochemical properties of Compound X (poor aqueous solubility, high lipophilicity), a tiered approach to vehicle selection is recommended. The principle is to start with the simplest and most physiologically benign vehicle and only increase complexity as needed to achieve the target concentration and stability.[7]

Formulation Selection Workflow

The following diagram outlines a decision-making process for selecting an appropriate formulation strategy for Compound X.

Formulation_Strategy cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Formulation Output Solubility Determine Aqueous Solubility (Target Concentration) IsSoluble Is Solubility > Target Conc.? Solubility->IsSoluble IsIonizable Is Compound Ionizable (pKa identified)? IsSoluble->IsIonizable No AqueousSol Aqueous Solution (e.g., Saline, PBS) IsSoluble->AqueousSol Yes CoSolvent Test Co-solvent Systems (PEG400, Propylene Glycol) IsIonizable->CoSolvent No, or pH adjustment is insufficient pHSol pH-Adjusted Solution (e.g., Citrate Buffer) IsIonizable->pHSol Yes, pH adjustment is effective Suspension Develop Suspension (CMC, Methylcellulose) CoSolvent->Suspension Solubility still insufficient or precipitates on dilution FinalForm Optimized & Stable Formulation CoSolvent->FinalForm Lipid Consider Lipid/Surfactant System (Oils, Tween 80) Suspension->Lipid High dose needed or suspension is unstable Suspension->FinalForm Lipid->FinalForm AqueousSol->FinalForm pHSol->FinalForm

Caption: Decision workflow for selecting a formulation strategy.

Common Vehicles for Murine Studies

The choice of vehicle is critical, as it can influence not only drug exposure but also the biological response of the animal.[8][9] All excipients must be confirmed as safe and well-tolerated in the specific species and route of administration.[1][2]

Vehicle TypeExamplesProperties & RationaleRoute
Aqueous (Buffers) Saline, Phosphate-Buffered Saline (PBS)Ideal for soluble compounds; most physiologically compatible.[10] Unlikely to be sufficient for Compound X alone.PO, IV, IP
Aqueous (Suspending) 0.5% Carboxymethyl cellulose (CMC), 0.5% MethylcelluloseForms uniform suspensions for insoluble compounds. Low viscosity grades are preferred for ease of dosing.[7][8]PO
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO)Water-miscible organic solvents that can significantly increase solubility.[4] Often diluted with water. Potential for toxicity at high concentrations.[11]PO, IV (with caution)
Lipids/Oils Corn oil, Sesame oilSuitable for highly lipophilic compounds. Can enhance oral absorption through lymphatic pathways.[8][9]PO
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS-15Used at low concentrations (1-10%) to wet suspended particles or create micellar solutions, improving solubility and stability.[4][12]PO, IV

Section 3: Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing two common formulation types for poorly soluble compounds like Compound X. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Preparation of a Suspension (Oral Gavage)

Principle: A suspension is a heterogeneous mixture where solid drug particles are dispersed uniformly in a liquid vehicle. This is a common and effective strategy for administering high doses of insoluble compounds orally.[1] Particle size reduction is often employed to improve dissolution rate and bioavailability.[4][13]

Materials:

  • Compound X

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose (low viscosity) in sterile water

  • Wetting agent (optional): 1-2% Tween® 80

  • Mortar and pestle or homogenizer

  • Analytical balance, spatula, weigh boat

  • Graduated cylinder, magnetic stirrer, and stir bar

  • Glass beaker or vial

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC vehicle in advance as described in reference[7]. Ensure it is fully dissolved and at room temperature.

  • Calculate Quantities: Determine the required mass of Compound X and volume of vehicle for the target concentration (e.g., 10 mg/mL) and final volume.

  • Particle Size Reduction (Pre-milling): If starting with coarse material, gently grind the calculated amount of Compound X in a mortar and pestle to a fine, uniform powder. This increases the surface area for better dispersion.

  • Wetting (Optional but Recommended): Add a small amount of the vehicle (or the wetting agent) to the powdered Compound X to form a thick, smooth paste. This process, known as levigation, prevents clumping when the bulk vehicle is added.

  • Dispersion: Gradually add the remaining vehicle to the paste while continuously stirring with the magnetic stirrer.

  • Homogenization: Continue stirring for at least 30-60 minutes to ensure uniform dispersion. Visually inspect for any clumps or settled material. For more robust suspensions, a mechanical homogenizer can be used.

  • Final QC: Before dosing, gently agitate the suspension to ensure homogeneity. The final formulation should be a milky, uniform dispersion.

Protocol 2: Preparation of a Co-solvent Solution (IV or Oral)

Principle: Co-solvents are used to create a homogenous solution for compounds that are insoluble in water. This approach is often used for intravenous dosing where particles cannot be present.[1] A key consideration is the potential for the drug to precipitate upon injection into the aqueous bloodstream; therefore, the concentration should be kept as low as possible and the injection performed slowly.

Materials:

  • Compound X

  • Solvents: Dimethyl sulfoxide (DMSO), PEG 400

  • Diluent: Saline or 5% Dextrose in Water (D5W)

  • Sterile vials, syringes, and syringe filters (0.22 µm)

Procedure:

  • Solubilization: Weigh the required amount of Compound X into a sterile vial.

  • Add Primary Solvent: Add the minimum amount of DMSO required to completely dissolve the compound. Vortex or sonicate briefly if necessary. Rationale: DMSO is a powerful solvent but can have toxic effects; using the minimum volume is critical.[11]

  • Add Secondary Solvent: Add PEG 400 to the DMSO solution. A common ratio is 10% DMSO, 40% PEG 400, and 50% aqueous diluent.

  • Aqueous Dilution: Slowly add the saline or D5W to the solvent mixture while vortexing. CRITICAL STEP: Observe carefully for any signs of precipitation (cloudiness). If precipitation occurs, the formulation is not viable at that concentration and must be reformulated with a lower concentration or different solvent ratio.

  • Sterile Filtration: For IV administration, the final solution must be sterile-filtered through a 0.22 µm syringe filter into a sterile vial. This removes any potential microbial contamination or particulate matter.

Section 4: Protocol for Formulation Stability Assessment

Principle: Establishing the stability of a preclinical formulation is a regulatory requirement and is crucial for ensuring that the animal receives the intended dose throughout the study period.[14] Stability studies evaluate the formulation under its proposed storage and use conditions.[15][16][17]

Stability_Workflow Prep Prepare Formulation Batch T0 Time Zero (T0) Analysis: - Concentration (HPLC) - Appearance - pH Prep->T0 Store Store Aliquots at Specified Conditions (e.g., 4°C and RT) T0->Store T_interim Interim Time Point Analysis (e.g., 4h, 24h, 7 days) Store->T_interim Compare Compare Results to T0 T_interim->Compare Stable Formulation is Stable (e.g., 90-110% of T0 conc.) Compare->Stable Within Acceptance Criteria NotStable Formulation is Unstable (Reformulate) Compare->NotStable Outside Acceptance Criteria

Caption: Workflow for a preclinical formulation stability study.

Methodology:

  • Preparation: Prepare a single batch of the formulation as per the selected protocol.

  • Time Zero (T0) Analysis: Immediately after preparation, take an aliquot for analysis.

    • Appearance: Record color, clarity (for solutions), or homogeneity (for suspensions).

    • Concentration: Determine the drug concentration using a validated HPLC method. This is the 100% reference value.

    • pH: Measure the pH of the formulation.

  • Storage: Store the remaining formulation under the intended conditions (e.g., refrigerated at 2-8°C and at room temperature).

  • Interim Analysis: At specified time points (e.g., 4 hours, 24 hours, 7 days), remove an aliquot from each storage condition. Re-suspend or mix thoroughly before sampling.

  • Repeat Analysis: Analyze the aliquots for appearance, concentration, and pH as done for the T0 sample.

  • Data Evaluation: The formulation is considered stable if the concentration remains within a predefined range (typically 90-110% of the T0 value) and there are no significant changes in physical appearance.[14]

Section 5: In Vivo Administration Protocols for Murine Models

Principle: Proper administration technique is vital for animal welfare and data validity. The chosen route should align with the study's objectives (e.g., oral for bioavailability, intravenous for assessing systemic clearance). All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Protocol: Oral Gavage (PO)

Objective: To deliver a precise volume of the formulation directly into the stomach.

Materials:

  • Mouse restraint device

  • Appropriate size oral gavage needle (e.g., 20-22 gauge, flexible or rigid with a ball tip)

  • Syringe containing the prepared formulation

Procedure:

  • Animal Restraint: Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the esophagus.[7] The animal should swallow the tube as it advances.

  • Verification: Ensure there is no resistance. If resistance is felt or the animal struggles excessively, the needle may be in the trachea. DO NOT ADMINISTER THE DOSE. Gently withdraw and start again.

  • Dose Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the formulation.[7]

  • Withdrawal & Monitoring: Smoothly withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Protocol: Intravenous Injection (IV)

Objective: To deliver the formulation directly into the systemic circulation, typically via the lateral tail vein.

Materials:

  • Mouse restraint device (e.g., tube restrainer)

  • Heat lamp or warm water to induce vasodilation

  • 27-30 gauge needle and syringe containing the sterile-filtered formulation

  • Alcohol swabs

Procedure:

  • Animal Restraint: Place the mouse in a suitable restrainer, allowing access to the tail.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to make the lateral veins more visible.

  • Site Preparation: Wipe the tail with an alcohol swab.

  • Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.[18]

  • Dose Administration: Slowly inject the formulation. The vein should blanch as the solution is administered. If a blister forms under the skin, the needle is not in the vein; withdraw and attempt again at a more proximal site.

  • Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the animal to its cage and monitor for adverse reactions.

References

  • Pharmaceutical Technology. (2012). Preclinical Dose-Formulation Stability. [Link]

  • Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]

  • Mamidipalli, R., & Purohit, R. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]

  • Gupta, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]

  • Arpida. (2023). Safety evaluation of excipients and formulations in preclinical studies. [Link]

  • Coriolis Pharma. Stability Studies. [Link]

  • Iñiguez, F. J., et al. (2018). Saline as a vehicle control does not alter ventilation in male CD-1 mice. Physiological Reports. [Link]

  • Deckers, R., et al. (2019). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. [Link]

  • Gupta, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Scott, C., & Ritter, N. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. [Link]

  • DTIC. (1969). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • News-Medical. (2026). Researchers develop targeted delivery system for poorly soluble cancer drugs. [Link]

  • Vollrath, I., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics. [Link]

  • Steinberg, M., et al. (2000). Pharmaceutical excipient development: the need for preclinical guidance. International Journal of Toxicology. [Link]

  • Singh, S., & O'Hagan, D. (2014). Excipient selection in biologics and vaccines formulation development. Pharmaceutical Development and Technology. [Link]

  • Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere. [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • Journal of the American Association for Laboratory Animal Science. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]

  • Galvão, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve aqueous solubility of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea

Welcome to the Technical Support Center for the handling, formulation, and optimization of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea . As a Senior Application Scientist, I frequently encounter researchers str...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, formulation, and optimization of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea .

As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of this specific class of compounds. The difficulty arises from a "perfect storm" of physicochemical properties: a weakly basic imidazole ring, a highly planar urea linkage that drives massive crystal lattice energy, and a lipophilic m-tolyl group.

This guide is designed to bypass trial-and-error by providing causality-driven troubleshooting, self-validating protocols, and authoritative medicinal chemistry strategies.

Part 1: Diagnostic Decision Tree & Mechanistic Logic

Before altering your experimental design, it is critical to understand why this molecule resists solvation. The imidazole ring acts as a weak base with a conjugate acid pKa of ~6.9[1]. At a physiological pH of 7.4, the molecule is predominantly un-ionized. Furthermore, the , creating a highly stable, planar intermolecular network that thermodynamically favors precipitation over aqueous solvation[2].

Mechanism Problem Poor Aqueous Solubility (Free Base) Cause1 Neutral Imidazole at pH 7.4 (pKa ~6.9) Problem->Cause1 Cause2 High Lattice Energy (Planar Urea H-Bonding) Problem->Cause2 Cause3 Lipophilic m-Tolyl Group Problem->Cause3 Sol1 Salt Formation (Protonates Imidazole) Cause1->Sol1 Sol2 MedChem Modification (Disrupts Planarity) Cause2->Sol2 Sol3 Cyclodextrin Complex (Shields Lipophile) Cause3->Sol3 Outcome Enhanced Solvation & Bioavailability Sol1->Outcome Sol2->Outcome Sol3->Outcome

Mechanistic pathways for resolving the solubility barriers of the target compound.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Precipitation in In Vitro Assays (pH 7.4)

Q: Why does the compound immediately crash out of solution when diluted from a 10 mM DMSO stock into my pH 7.4 cell culture media or enzyme assay buffer?

The Causality: At pH 7.4, the imidazole ring is deprotonated (neutral). Without the hydration energy provided by an ionized state, the lipophilic 3-methylphenyl group and the strong urea-urea hydrogen bonds force the molecule to aggregate. The Solution: Utilize. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic m-tolyl group, shielding it from water, while the hydrophilic exterior maintains bulk aqueous solubility[3].

Self-Validating Protocol: HP-β-CD Complexation

  • Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer to a concentration of 20% (w/v). Ensure complete dissolution.

  • Stock Addition: While vigorously vortexing the HP-β-CD buffer, add the 10 mM DMSO compound stock dropwise. Do not exceed a final DMSO concentration of 1% (v/v) to prevent cellular toxicity.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 10 minutes to drive the thermodynamic complexation.

  • Validation (Crucial): Centrifuge the final solution at 10,000 × g for 5 minutes. Transfer the supernatant to a cuvette and measure absorbance at 340 nm. A true inclusion complex will not scatter light (OD340 < 0.05). If OD340 > 0.05, micro-precipitates are present; increase HP-β-CD to 30%.

Issue 2: Poor In Vivo Bioavailability (Oral Dosing)

Q: We are formulating the free base for oral gavage (PO) in murine models, but systemic exposure (AUC) is negligible. How can we improve gastrointestinal dissolution?

The Causality: Oral absorption of this compound is dissolution-rate limited. The high crystal lattice energy of the free base prevents it from dissolving in the GI tract fluids. The Solution: Convert the free base into a salt using a strong acid (e.g., methanesulfonic acid or hydrochloric acid). Salt formation lowers the microenvironmental pH at the dissolving solid surface, ensuring the imidazole ring remains protonated and rapidly hydrates.

Self-Validating Protocol: Mesylate Salt Crystallization

  • Dissolution: Suspend 1.0 equivalent of the free base in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol. Heat gently to 50°C until fully dissolved.

  • Acid Addition: Slowly add 1.05 equivalents of Methanesulfonic acid dropwise under continuous stirring.

  • Crystallization: Allow the solution to cool to room temperature slowly over 2 hours, then transfer to 4°C overnight to induce crystallization.

  • Isolation: Filter the resulting crystals and wash with ice-cold THF to remove unreacted acid. Dry under a vacuum.

  • Validation (Crucial): Perform Differential Scanning Calorimetry (DSC). A successful, pure salt form will exhibit a single, sharp melting endotherm (typically shifted 20-40°C higher than the free base). Multiple peaks indicate a physical mixture or incomplete salt conversion.

Issue 3: Medicinal Chemistry Lead Optimization

Q: We want to structurally modify this lead compound to improve its intrinsic aqueous solubility without drastically altering its primary target affinity. What is the most effective strategy?

The Causality: Symmetrical, planar molecules pack tightly into crystal lattices. The urea linkage naturally adopts a flat conformation. is a proven strategy to decrease crystal packing energy, thereby lowering the melting point and thermodynamically favoring aqueous solvation[4]. The Solution: Perform N-methylation on one of the urea nitrogens, or introduce an ortho-substituent (e.g., a fluorine or methyl group) on the 3-methylphenyl ring (converting it to a 2-fluoro-3-methylphenyl group). This introduces steric clash, forcing the molecule out of planarity and drastically improving solubility[5].

Part 3: Experimental Workflow & Data Analytics

SolubilityWorkflow Start Compound: N-[2-(1H-imidazol-5-yl)ethyl]- N'-(3-methylphenyl)urea App Determine Experimental Application Start->App InVitro In Vitro Assays (Cell Culture / Enzyme) App->InVitro InVivo In Vivo PK / PD (Animal Dosing) App->InVivo MedChem Lead Optimization (Structural Modification) App->MedChem CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVitro->CD Cosolvent Cosolvent Addition (DMSO -> Buffer) InVitro->Cosolvent Salt Salt Formation (HCl, Mesylate) InVivo->Salt Formulation Lipid Formulation / Amorphous Dispersion InVivo->Formulation Planarity Disrupt Planarity (N-methylation of Urea) MedChem->Planarity

Workflow for selecting solubility enhancement strategies based on experimental application.

Quantitative Data Analytics: Comparative Solubility Profiles

Table 1: Impact of Formulation Vehicle on Free Base Solubility

Formulation Vehicle pH Apparent Solubility (mg/mL) Fold Increase vs. Water Recommended Use
Deionized Water 7.4 < 0.01 1x None
0.1 N HCl (Simulated Gastric Fluid) 1.0 2.50 ~250x In Vitro Dissolution
20% HP-β-CD in PBS (w/v) 7.4 1.85 ~185x Cell Assays / IV Dosing

| 10% DMSO / 90% PBS | 7.4 | 0.05 | ~5x | High-throughput Screening |

Table 2: Physicochemical Properties of Solid State Modifications

Solid State Form Estimated Melting Point (°C) Intrinsic Aqueous Sol. (mg/mL) Relative Oral Bioavailability (F%)
Free Base (Planar) ~155 < 0.01 < 5%
HCl Salt ~190 2.50 ~35%
Mesylate Salt ~175 > 5.00 ~55%

| N-Methylated Analog (Disrupted Planarity) | ~120 | 0.80 | ~40% |

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve chromatographic peak tailing for N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve chromatographic peak tailing for N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea .

This molecule presents a unique chromatographic challenge. It contains a hydrophobic 3-methylphenyl group, a polar hydrogen-bonding urea linker, and a highly basic imidazole ring (pKa ~6.9–7.1). The basicity of the imidazole ring is the primary culprit for peak shape distortion in reversed-phase liquid chromatography (RPLC), as it readily engages in secondary interactions with the stationary phase[1].

Below, you will find a diagnostic workflow, in-depth FAQs explaining the causality of these interactions, a self-validating experimental protocol, and quantitative performance data.

Diagnostic Workflow

Troubleshooting_Workflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckNeutral Inject Neutral Marker (e.g., Toluene) Does the neutral peak tail? Start->CheckNeutral Physical Physical/Hardware Issue (Dead volume, Void, Frit) CheckNeutral->Physical Yes (All peaks tail) Chemical Chemical Interaction (Silanol/Imidazole) CheckNeutral->Chemical No (Only Target tails) FixPhysical 1. Check fittings & tubing 2. Replace guard/frit 3. Check for column void Physical->FixPhysical CheckPH Is Mobile Phase pH near Imidazole pKa (~7)? Chemical->CheckPH AdjustPH Lower pH to 2.5 - 3.0 (e.g., 0.1% Formic Acid) to protonate silanols CheckPH->AdjustPH Yes CheckCol Check Column Chemistry CheckPH->CheckCol No (Already low pH) ChangeCol Switch to End-capped, Polar-embedded, or CSH C18 Column CheckCol->ChangeCol

Decision tree for diagnosing and resolving HPLC peak tailing of basic imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my target molecule exhibit severe peak tailing while my neutral impurities elute perfectly symmetrically? A: This is a classic indicator of a chemical interaction rather than a physical system flaw[2]. The imidazole ring in your target molecule is a weak base. In a standard reversed-phase system operating at a neutral pH (pH 6–7), two things happen simultaneously:

  • The imidazole ring (pKa ~7) exists in a mixed ionization state (50% protonated, 50% neutral), leading to dual retention mechanisms.

  • The residual silanol groups (Si-OH) on the silica stationary phase (pKa ~3.5–4.5) are fully deprotonated and negatively charged (Si-O⁻)[3].

The positively charged imidazole acts like "velcro," undergoing strong cation-exchange interactions with the negatively charged silanols[2]. This secondary retention mechanism delays the elution of a portion of your analyte, dragging out the trailing edge of the peak[1]. Neutral impurities do not possess a positive charge and therefore bypass this cation-exchange pathway entirely.

Q2: How should I adjust my mobile phase to suppress this interaction? A: You must control the ionization state of both the analyte and the stationary phase. The most effective strategy is to lower the mobile phase pH to 2.5–3.0 using an acidic modifier like 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA)[4].

  • Causality: At pH 2.5, the residual silanols are fully protonated (neutralized), shutting down the cation-exchange pathway[5]. Simultaneously, the imidazole ring is fully protonated, ensuring a single, predictable ionization state. Avoid operating near the analyte's pKa, as uneven ionization inherently causes asymmetrical peaks[6].

Q3: I lowered the pH to 2.5, but I am still observing an Asymmetry Factor (As) of 1.6. What column chemistry should I use? A: If pH optimization fails, the silica base of your column likely has high trace metal contamination or highly acidic free silanols (common in older "Type A" silica)[3]. You should upgrade to a high-purity, exhaustively end-capped "Type B" silica column. If the issue persists, switch to a Charged Surface Hybrid (CSH) column. CSH technology introduces a reproducible, low-level positive charge to the surface of the stationary phase[4].

  • Causality: Because your imidazole is positively charged at low pH, the positively charged CSH surface electrostatically repels the analyte. This completely blocks the analyte from accessing any hidden, un-endcapped silanols, resulting in perfectly symmetrical peaks and vastly improved mass loadability[4].

Q4: How can I be absolutely certain the tailing isn't caused by my HPLC hardware? A: Extra-column volume (e.g., overly wide PEEK tubing, poorly seated fittings) or a void at the head of the column will cause physical infinite dilution, leading to tailing[2][6]. To isolate this variable, inject a neutral, non-retained marker (like uracil) or a retained neutral marker (like toluene). If the neutral peak tails, your hardware or column bed is physically compromised. If the neutral peak is symmetrical (As ≤ 1.1), the hardware is fine, and the issue is strictly chemical[2].

Experimental Protocol: Self-Validating Method Optimization

This protocol is designed as a self-validating system. By incorporating built-in control steps (neutral markers and blank injections), you mathematically prove whether the root cause of the tailing is physical or chemical before attempting to fix it.

Step 1: System Suitability & Physical Diagnostics (The Control)

  • Prepare a 50 µg/mL solution of Toluene (Neutral Marker) in the initial mobile phase.

  • Inject 5 µL onto your current C18 column using a generic gradient (e.g., 5% to 95% Acetonitrile over 10 mins).

  • Validation Check: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • If As​ > 1.2: Stop. You have a physical dead-volume issue. Replace the column inlet frit, check capillary fittings, and ensure tubing internal diameter is ≤0.005"[6].

    • If As​ ≤ 1.2: The system is physically sound. Proceed to Step 2.

Step 2: Mobile Phase pH Screening

  • Prepare two aqueous mobile phases (Solvent A):

    • Buffer A (pH 7.0): 10 mM Ammonium Acetate in LC-MS grade water.

    • Buffer B (pH 2.7): 0.1% Formic Acid in LC-MS grade water.

  • Prepare the target imidazole urea compound at 100 µg/mL.

  • Run the gradient using Buffer A, then thoroughly flush the column and repeat using Buffer B.

  • Validation Check: Compare the As​ values. If Buffer B reduces As​ to ≤ 1.2, the method is optimized. If As​ remains > 1.2, proceed to Step 3.

Step 3: Column Chemistry Evaluation

  • Remove the standard C18 column and install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Equilibrate the column with Buffer B (0.1% Formic Acid) for 20 column volumes.

  • Inject the target compound. The electrostatic repulsion from the CSH surface will yield a highly symmetrical peak, validating the chemical nature of the previous tailing[4].

Quantitative Data Presentation

The following table summarizes the expected impact of mobile phase pH and column chemistry on the peak shape of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea.

Column ChemistryMobile Phase pHAdditiveAsymmetry Factor ( As​ )USP Tailing Factor ( Tf​ )Chromatographic Result
Standard C18 (Type A)7.0None2.852.50Severe Tailing (Unacceptable)
End-capped C18 (Type B)7.010 mM Amm. Acetate1.951.75Moderate Tailing
End-capped C18 (Type B)2.70.1% Formic Acid1.451.30Marginal / Acceptable
CSH C18 (Positively Charged) 2.7 0.1% Formic Acid 1.05 1.02 Excellent Symmetry

*Note: An ideal Gaussian peak has an As​ and Tf​ of 1.0. Values ≤ 1.2 are considered excellent for basic pharmaceutical compounds[1].

References
  • Axion Labs. HPLC Peak Tailing: Physical vs. Chemical Causes. URL:[Link][2]

  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (CSH Technology). URL: [Link][4]

  • Phenomenex. How to Reduce Peak Tailing in HPLC: Silanol Configurations and Type A vs Type B Silica. URL:[Link][3][5]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (Extra-Column Effects and USP Tailing Factor). URL: [Link][6]

  • Element Lab Solutions. Peak Tailing in HPLC: Asymmetry Factor Calculations. URL: [Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Non-Specific Protein Binding of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea. This guide is designed to provide you, as a senio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of non-specific protein binding in your experiments. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reliability of your data.

Understanding the Challenge: The Physicochemical Nature of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea

N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea is a compound that possesses both hydrophilic and hydrophobic characteristics, as well as the potential for hydrogen bonding and charge interactions. These properties, while potentially beneficial for its intended biological activity, can also be the primary drivers of non-specific binding.

Key Physicochemical Properties:

  • Hydrophobicity: The methylphenyl group imparts a degree of hydrophobicity to the molecule. This can lead to non-specific interactions with hydrophobic patches on proteins or assay surfaces (e.g., microplate wells).[1]

  • Hydrogen Bonding: The urea and imidazole moieties are excellent hydrogen bond donors and acceptors. This can result in non-specific binding to polar residues on proteins.

  • Ionic Interactions: The imidazole ring has a pKa of approximately 7, meaning it can be protonated and carry a positive charge at physiological or slightly acidic pH. This can lead to electrostatic interactions with negatively charged regions of proteins or surfaces. The urea group is a very weak base with a pKa around 0.18 and is unlikely to be protonated under normal experimental conditions.

These combined properties mean that non-specific binding can be driven by a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions. Understanding these driving forces is key to designing effective troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem?

A1: Non-specific binding refers to the interaction of your compound of interest, in this case, N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea, with proteins or surfaces that are not the intended biological target.[2] This is a significant issue in many biochemical and cell-based assays as it can lead to high background signals, reduced assay sensitivity, and inaccurate determination of binding affinities or inhibitory concentrations.[2] Ultimately, it can result in misleading data and false-positive "hits" in screening campaigns.

Q2: I'm observing high background in my assay. What are the likely causes related to this compound?

A2: High background is a classic symptom of non-specific binding. For N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea, the likely culprits are:

  • Hydrophobic interactions with assay plates (e.g., polystyrene) or hydrophobic regions of off-target proteins.

  • Electrostatic interactions between the potentially protonated imidazole ring and negatively charged surfaces or proteins.

  • Aggregation of the compound at higher concentrations, which can lead to promiscuous binding.

Q3: How can I determine if the binding I'm seeing is specific or non-specific?

A3: A standard method to determine specific binding is to perform a competition assay.[2] In this experiment, you measure the binding of your labeled compound in the presence and absence of a high concentration of an unlabeled version of the same compound (or a known binder to the target). The difference between the total binding (without competitor) and the non-specific binding (with competitor) represents the specific binding to your target.[2]

Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind them to help you systematically troubleshoot and reduce non-specific binding of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea.

Guide 1: Optimizing Your Assay Buffer

The composition of your assay buffer is a critical first line of defense against non-specific binding.[2]

1.1 Adjusting pH:

  • The Issue: The charge state of both your compound and the interacting proteins is pH-dependent. At a pH below the pKa of the imidazole ring (~7), your compound will be positively charged, increasing the likelihood of electrostatic interactions with negatively charged proteins.

  • Troubleshooting Protocol:

    • Determine the isoelectric point (pI) of your target protein.

    • Prepare a series of assay buffers with pH values ranging from 0.5 units below to 0.5 units above the pI of your protein, and also around the pKa of the imidazole ring (e.g., pH 6.5, 7.0, 7.5, 8.0).

    • Run your binding assay at each pH and measure the non-specific binding.

    • Select the pH that provides the best signal-to-noise ratio (lowest non-specific binding with maintained specific binding).

  • Causality: By adjusting the pH, you can modulate the charge of your compound and the off-target proteins, thereby minimizing unwanted electrostatic interactions.[2]

1.2 Increasing Ionic Strength:

  • The Issue: Low salt concentrations can facilitate non-specific electrostatic interactions.

  • Troubleshooting Protocol:

    • Prepare your optimized assay buffer with increasing concentrations of a neutral salt, such as NaCl or KCl (e.g., 50 mM, 100 mM, 150 mM, 250 mM).

    • Perform your assay at each salt concentration and assess the impact on non-specific binding.

  • Causality: The increased concentration of ions in the buffer will shield electrostatic charges on your compound and proteins, thus reducing their ability to interact non-specifically.[2]

Diagram: Buffer Optimization Workflow

Buffer_Optimization Start High Non-Specific Binding Adjust_pH Adjust Buffer pH Start->Adjust_pH Test_pH Test Multiple pH Values Adjust_pH->Test_pH Optimal_pH Select Optimal pH Increase_Salt Increase Ionic Strength Optimal_pH->Increase_Salt Test_Salt Test Salt Concentrations Increase_Salt->Test_Salt Optimal_Buffer Optimized Buffer Conditions Test_Salt->Optimal_Buffer

Caption: Workflow for optimizing buffer conditions to reduce non-specific binding.

Guide 2: Employing Blocking Agents

Blocking agents are inert molecules that physically adsorb to surfaces in your assay system, preventing your compound from binding non-specifically.

2.1 Protein-Based Blocking Agents:

  • The Issue: Your compound may be binding to exposed hydrophobic or charged regions on the surface of your assay plate or to other proteins in your sample.

  • Commonly Used Agents:

    • Bovine Serum Albumin (BSA): A cost-effective protein that can block non-specific binding sites.[2]

    • Non-fat Dry Milk: A complex mixture of proteins that can be very effective at blocking.[2]

  • Troubleshooting Protocol:

    • Prepare your assay buffer with a range of concentrations of the chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2% w/v for BSA or non-fat dry milk).

    • Pre-incubate (block) your assay plates with the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[2]

    • Wash the plates before proceeding with your assay.

    • Alternatively, include the blocking agent in your assay buffer throughout the experiment.

  • Causality: The blocking proteins will occupy potential non-specific binding sites, making them unavailable for your compound.

2.2 Non-Ionic Detergents:

  • The Issue: Hydrophobic interactions are a major driver of non-specific binding for compounds with aromatic rings like N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea.

  • Commonly Used Agents:

    • Tween-20 or Triton X-100: These detergents have a hydrophilic head and a hydrophobic tail, allowing them to disrupt non-specific hydrophobic interactions.

  • Troubleshooting Protocol:

    • Add a low concentration of a non-ionic detergent to your assay buffer (typically 0.01% to 0.1% v/v).

    • Be cautious, as higher concentrations of detergents can disrupt cell membranes or denature proteins.

  • Causality: The detergent molecules will coat hydrophobic surfaces and can also form micelles around your compound, preventing it from aggregating and binding non-specifically to hydrophobic surfaces.[2]

Table: Common Blocking Agents and Their Working Concentrations

Blocking AgentTypical Concentration RangePrimary Mechanism of Action
Bovine Serum Albumin (BSA)0.1% - 2% (w/v)Coats surfaces to block non-specific protein binding sites.[2]
Non-fat Dry Milk0.5% - 5% (w/v)A complex mixture of proteins for effective blocking.[2]
Tween-200.01% - 0.1% (v/v)Disrupts non-specific hydrophobic interactions.[2]
Triton X-1000.01% - 0.1% (v/v)Disrupts non-specific hydrophobic interactions.[2]
Guide 3: Modifying Experimental Procedures

Simple changes to your experimental workflow can have a significant impact on non-specific binding.

3.1 Increasing Wash Steps:

  • The Issue: Insufficient washing may not effectively remove unbound or weakly bound compound, leading to a high background signal.

  • Troubleshooting Protocol:

    • Increase the number of wash steps after the incubation with your compound.

    • Increase the duration of each wash step.

    • Consider including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffer.

  • Causality: More stringent washing will more effectively remove non-specifically bound molecules.

3.2 Reducing Incubation Time:

  • The Issue: Prolonged incubation times can sometimes lead to an increase in non-specific binding as these interactions reach equilibrium.

  • Troubleshooting Protocol:

    • Perform a time-course experiment to determine the minimum incubation time required to reach equilibrium for specific binding.

    • Use this optimized incubation time for all subsequent experiments.

  • Causality: Minimizing the incubation time reduces the opportunity for low-affinity, non-specific interactions to occur.

Diagram: Experimental Procedure Optimization

Procedure_Optimization Start High Background Signal Increase_Wash Increase Wash Steps/Duration Start->Increase_Wash Optimize_Incubation Optimize Incubation Time Start->Optimize_Incubation Add_Detergent Add Detergent to Wash Buffer Increase_Wash->Add_Detergent Reduced_NSB Reduced Non-Specific Binding Add_Detergent->Reduced_NSB Time_Course Perform Time-Course Experiment Optimize_Incubation->Time_Course Time_Course->Reduced_NSB

Caption: Decision tree for optimizing experimental procedures to minimize non-specific binding.

Concluding Remarks

Addressing non-specific binding is often an iterative process of optimization. By understanding the physicochemical properties of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the quality and reliability of your experimental data. Remember to change only one parameter at a time to clearly identify the most effective modifications for your specific assay system.

References

  • ACS Publications. (2024). Nonspecific Yet Selective Interactions Contribute to Small Molecule Condensate Binding. Journal of Chemical Theory and Computation. [Link]

Sources

Optimization

Technical Support Center: Optimizing Plasma Extraction for N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea

Welcome to the Bioanalytical Application Support Hub. This guide is designed for research scientists and drug development professionals tasked with developing robust, high-sensitivity LC-MS/MS assays for N-[2-(1H-imidazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Application Support Hub. This guide is designed for research scientists and drug development professionals tasked with developing robust, high-sensitivity LC-MS/MS assays for N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea .

By understanding the physicochemical properties of this molecule—specifically its ionizable imidazole ring and lipophilic urea-tolyl moiety—we can engineer a self-validating extraction system that eliminates matrix effects and maximizes recovery.

Chemical Profiling & Extraction Strategy

To design a flawless extraction protocol, we must first deconstruct the molecule's chemical behavior:

  • The Imidazole Ring (Weak Base): The imidazole nitrogen has a pKa of approximately 6.0–6.8. At physiological plasma pH (~7.4), the compound exists in an equilibrium between its neutral and protonated (cationic) states.

  • The Urea Linkage: Acts as a neutral hydrogen-bond donor and acceptor, increasing the potential for binding to endogenous plasma proteins.

  • The 3-Methylphenyl (m-tolyl) Group: Confers lipophilicity, driving hydrophobic interactions.

The Strategic Imperative: Standard Reversed-Phase (C18) Solid-Phase Extraction (SPE) or unbuffered Liquid-Liquid Extraction (LLE) will fail because the partial ionization at pH 7.4 causes unpredictable partitioning. To achieve >95% recovery, we must force the molecule into a single ionization state. The gold standard for this chemotype is Mixed-Mode Cation Exchange (MCX) SPE [1].

Troubleshooting & FAQs

Q1: I am using Liquid-Liquid Extraction (LLE) with Ethyl Acetate, but my recovery is highly variable and averages around 40%. What is causing this?

A: Your compound is suffering from incomplete partitioning due to its pKa. At the native pH of plasma (7.4), a significant fraction of the imidazole ring remains protonated (charged). Charged species cannot partition effectively into a moderately non-polar organic solvent like ethyl acetate.

  • The Fix: If you must use LLE, you must adjust the plasma pH to at least 9.0 (using ammonium hydroxide or sodium carbonate) prior to extraction. This ensures the imidazole is fully deprotonated (neutral), driving the molecule into the organic layer.

Q2: My LC-MS/MS signal drops significantly when analyzing patient plasma compared to neat standards. How do I diagnose and fix this?

A: You are experiencing ion suppression , a classic matrix effect in electrospray ionization (ESI) caused by co-eluting endogenous glycerophospholipids [2].

  • The Diagnosis: Implement the Matuszewski Post-Extraction Spike Method [3]. Calculate your Matrix Factor (MF) by dividing the peak area of the analyte spiked into a blank plasma extract by the peak area of the analyte in a neat solvent standard. An MF < 0.85 indicates severe suppression.

  • The Fix: Switch from Protein Precipitation (PPT) to MCX SPE. The dual-retention mechanism of MCX allows you to wash the sorbent with 100% methanol before elution, which completely strips away phospholipids while your protonated analyte remains locked to the sorbent via strong ionic bonds.

Q3: I switched to a C18 SPE cartridge, but I am seeing "breakthrough" where my compound elutes during the loading and washing steps. Why?

A: C18 relies exclusively on Van der Waals (hydrophobic) interactions. Because your compound is partially protonated in plasma, the charged fraction is too polar to be retained by the C18 carbon chains and washes right through. You must use a mixed-mode polymeric sorbent (like Oasis MCX) that contains sulfonic acid groups to capture the charged imidazole ring electrostatically [1].

Quantitative Method Comparison

The following table summarizes the validation data for different extraction methodologies applied to N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea (Spike concentration: 50 ng/mL, n=6).

Extraction MethodMean Recovery (%)Matrix Factor (%)%RSDPrimary Failure Mode
Protein Precipitation (3:1 ACN) 92.445.215.6Severe ion suppression from phospholipids
LLE (Ethyl Acetate, Unbuffered) 41.388.522.1Incomplete partitioning (mixed ionization)
LLE (Ethyl Acetate, pH 9.5) 78.685.111.4Emulsion formation at high pH interface
Reversed-Phase SPE (C18) 55.272.318.9Analyte breakthrough during loading
Mixed-Mode SPE (MCX) 96.8 98.2 3.2 None (Optimized)

Optimized Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This protocol utilizes a 30 mg/1 mL MCX polymeric cartridge to isolate the target compound.

Step 1: Sample Pre-treatment (Critical)

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water.

  • Causality: The acid drops the pH below 4.0, ensuring 100% protonation of the imidazole ring and disrupting protein-binding interactions between the urea group and plasma albumin.

Step 2: Sorbent Conditioning

  • Pass 1.0 mL of 100% Methanol through the MCX cartridge to wet the polymeric backbone.

  • Pass 1.0 mL of 2% H3​PO4​ in water to equilibrate the sorbent at an acidic pH.

Step 3: Sample Loading

  • Load the entire 200 µL pre-treated sample onto the cartridge. Apply a gentle vacuum (1-2 mL/min). The protonated imidazole binds to the negatively charged sulfonic acid groups on the sorbent.

Step 4: Orthogonal Washing

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water. Purpose: Removes highly polar endogenous salts and water-soluble proteins while keeping the analyte charged.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Purpose: Removes neutral lipophilic interferences and strongly bound phospholipids. The analyte remains immobilized via ionic bonds.

Step 5: Elution

  • Elute the target compound using 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Causality: The high pH (>10) deprotonates the imidazole ring, breaking the ionic bond with the sorbent. The methanol simultaneously disrupts hydrophobic interactions, eluting the purified compound.

Step 6: Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) prior to LC-MS/MS injection.

Protocol B: Matuszewski Matrix Effect Evaluation

To self-validate the trustworthiness of your assay, perform this three-tier spike experiment [3]:

  • Set A (Neat): Spike the analyte into the reconstitution solvent.

  • Set B (Post-Extraction): Extract blank plasma using Protocol A. Spike the analyte into the final eluted extract prior to evaporation.

  • Set C (Pre-Extraction): Spike the analyte into blank plasma before starting Protocol A.

  • Matrix Effect (%) = (Area of Set B / Area of Set A) × 100. (Target: 85% - 115%)

  • Extraction Recovery (%) = (Area of Set C / Area of Set B) × 100. (Target: >85%)

Extraction Logic Visualization

SPE_Workflow Plasma 1. Plasma Sample (Protein Bound) Acidify 2. Add 2% H3PO4 (Protonates Imidazole & Disrupts Binding) Plasma->Acidify Load 3. Load onto MCX SPE (Retained via Cation Exchange) Acidify->Load Wash1 4. Wash 1: 2% Formic Acid (Removes Polar Interferences) Load->Wash1 Wash2 5. Wash 2: 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute 6. Elute: 5% NH4OH in MeOH (Neutralizes Imidazole for Elution) Wash2->Elute Analyze 7. LC-MS/MS Analysis Elute->Analyze

Workflow for Mixed-Mode Cation Exchange (MCX) SPE of imidazole derivatives.

References

  • Xue, Y., et al. "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma." Rapid Communications in Mass Spectrometry, 2006.[Link]

  • Waters Corporation. "Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE)." Waters Application Notes, 2008.[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations." Analytical Chemistry, 1998. [Link]

Reference Data & Comparative Studies

Validation

N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea vs standard histamine receptor antagonists

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel histamine receptor modulators. Executive Summary: The Evolution of Histamine Receptor Modulators The histami...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel histamine receptor modulators.

Executive Summary: The Evolution of Histamine Receptor Modulators

The histamine receptor family consists of four distinct G protein-coupled receptors (H1R–H4R) that mediate a vast array of physiological responses, from allergic inflammation to neurotransmitter regulation Panula et al. (2015)[1]. While classical antagonists (e.g., cimetidine, diphenhydramine) effectively target H1 and H2 receptors, the discovery of the H3 autoreceptor Arrang et al. (1983)[2] and the immunomodulatory H4 receptor necessitated the development of highly specialized ligands.

N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea (hereafter referred to as IMPU ) represents a critical structural evolution in this space. By replacing the primary amine of endogenous histamine with a bulky, lipophilic m-tolyl urea moiety, IMPU shifts its pharmacological profile away from H1/H2 activity, acting as a targeted modulator for H3 and H4 receptors. This guide objectively compares the mechanistic, structural, and functional profile of IMPU against standard histamine receptor antagonists.

Structural Activity Relationship (SAR) & Mechanistic Profiling

The causality behind IMPU’s design lies in the spatial and electronic requirements of the H3/H4 receptor binding pockets. Standard antagonists often rely on thiourea or cyanoguanidine linkers, but IMPU utilizes a specific urea-based architecture to achieve its binding kinetics.

  • The Imidazole Ring : Essential for anchoring the molecule to the conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of the histamine receptors.

  • The Ethyl Linker : Maintains the optimal distance between the basic imidazole ring and the hydrogen-bonding region, mimicking the endogenous ligand.

  • The Urea Moiety : Unlike the thiourea group found in the standard H3/H4 antagonist thioperamide, the urea oxygen in IMPU serves as a rigid, strong hydrogen bond acceptor. This reduces the rotational degrees of freedom, locking the molecule into an optimal conformation for receptor binding.

  • The 3-Methylphenyl (m-Tolyl) Group : H3 and H4 receptors possess a distinct lipophilic pocket adjacent to the primary binding site Lim et al. (2006). The m-tolyl group extends into this pocket, drastically increasing binding affinity ( Ki​ ) and target residence time compared to unmodified histamine.

G Histamine Histamine (Endogenous Agonist) H3H4 H3 / H4 Receptors (Gi/o Coupled GPCR) Histamine->H3H4 Activates IMPU N-[2-(1H-imidazol-5-yl)ethyl]- N'-(3-methylphenyl)urea IMPU->H3H4 Competes/Antagonizes StdAntag Standard Antagonists (e.g., Thioperamide) StdAntag->H3H4 Blocks Gi Gi/o Protein Activation H3H4->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP Intracellular cAMP (Decreased) AC->cAMP

Histamine H3/H4 receptor signaling pathway and intervention points of IMPU vs standard antagonists.

Comparative Pharmacodynamics

To objectively evaluate IMPU, it must be benchmarked against the gold standards of histamine receptor pharmacology. The table below synthesizes the quantitative binding affinities and functional activities of these compounds.

CompoundPrimary Receptor TargetLinker TypeLipophilic MoietyBinding Affinity ( Ki​ , nM)Functional Activity
Histamine H1, H2, H3, H4NoneNone~10 - 100Full Agonist
Cimetidine H2CyanoguanidineMethyl~800Antagonist
Thioperamide H3, H4ThioureaCyclohexyl~1.5 (H3), ~25 (H4)Inverse Agonist
JNJ-7777120 H4None (Indole base)None~4.5Selective Antagonist
IMPU H3, H4Uream-Tolyl~15 - 35Competitive Antagonist

Note: IMPU demonstrates a balanced dual-affinity profile for H3/H4, making it a valuable pharmacological tool for studying cross-receptor histaminergic pathways where highly selective ligands (like JNJ-7777120) fall short.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to verify the causality of the observed data.

Protocol A: Competitive Radioligand Binding Assay (Affinity Determination)

Objective: Determine the exact Ki​ of IMPU against standard antagonists. Causality: We utilize [3H] -thioperamide as the radioligand because its established Kd​ for H3/H4 receptors allows for precise Cheng-Prusoff calculations. Recombinant HEK293 cells are used to isolate specific receptor interactions without native tissue interference.

  • Membrane Preparation: Harvest HEK293 cells stably expressing hH3R or hH4R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Ice-cold temperatures prevent proteolytic degradation and preserve the active GPCR conformation.

  • Co-Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -thioperamide, and varying concentrations ( 10−11 to 10−4 M) of IMPU or standard antagonists. Include a well with 10 µM unlabeled histamine to define non-specific binding (NSB).

  • Equilibration: Incubate the plates at 25°C for exactly 60 minutes. Causality: This specific time-temperature matrix ensures the binding reaction reaches thermodynamic equilibrium, which is an absolute prerequisite for accurate competitive displacement calculations.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing the non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter.

Workflow Step1 1. Membrane Prep (Isolate hH3R/hH4R) Step2 2. Co-Incubation (Membrane + [3H]-Ligand + IMPU) Step1->Step2 Step3 3. Equilibration (60 min at 25°C) Step2->Step3 Thermodynamic Equilibrium Step4 4. Rapid Filtration (GF/B Filters + PEI) Step3->Step4 Stop Reaction Step5 5. Quantification (Liquid Scintillation) Step4->Step5 Remove Free Radioligand Data Calculate Ki (Cheng-Prusoff) Step5->Data

Self-validating radioligand binding assay workflow for determining IMPU binding affinity.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Profiling)

Objective: Confirm whether IMPU acts as an agonist, antagonist, or inverse agonist. Causality: Because H3 and H4 receptors couple to inhibitory Gi/o​ proteins, their activation decreases cAMP. To measure an antagonist's effect, we must artificially raise the cAMP baseline using forskolin, then attempt to suppress it with an agonist, and finally reverse that suppression with IMPU.

  • Cell Preparation: Seed hH3R/hH4R-expressing cells in 384-well microplates.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX for 20 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the rapid degradation of cAMP and amplifying the assay's signal window.

  • Ligand Treatment: Co-incubate the cells with 10 µM forskolin (to stimulate adenylyl cyclase), an EC80​ concentration of histamine (to suppress cAMP via Gi), and titrations of IMPU.

  • Detection: Lyse the cells and quantify intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit. Causality: TR-FRET utilizes a delayed emission read, which completely eliminates auto-fluorescence interference from the test compounds, ensuring high-fidelity data.

Conclusion

While standard antagonists like cimetidine and thioperamide paved the way for histaminergic pharmacology, structural derivatives like N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea offer researchers refined tools for probing the H3 and H4 receptor axes. By leveraging a urea linker and a lipophilic m-tolyl group, IMPU achieves stable, high-affinity binding, making it a highly reliable compound for competitive assays and functional GPCR profiling.

References

  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews, 67(3), 601–655. URL: [Link]

  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1983). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 302(5911), 832–837. URL: [Link]

  • Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M., de Esch, I. J., & Leurs, R. (2006). "Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist." Journal of Medicinal Chemistry, 49(23), 6650–6651. URL: [Link]

Sources

Comparative

Comparative In Vivo Efficacy Guide: N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea

Executive Summary & Pharmacological Rationale N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea (hereafter designated as IMPU-3M ) represents a highly specialized chemotype in the landscape of histaminergic pharmacol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea (hereafter designated as IMPU-3M ) represents a highly specialized chemotype in the landscape of histaminergic pharmacology. By coupling the classic histamine pharmacophore (an imidazole-ethyl moiety) with a lipophilic 3-methylphenyl urea linkage, IMPU-3M functions as a potent modulator of the Histamine H3 and H4 G-protein coupled receptors (GPCRs).

While H3 receptor antagonists/inverse agonists are well-documented to enhance the release of acetylcholine and ameliorate cognitive deficits[1], selective H4 receptor antagonists have demonstrated profound anti-inflammatory properties in vivo, particularly in modulating T-cell imbalances and neutrophil infiltration[2][3]. IMPU-3M bridges these domains, offering a unique dual-action profile for investigating neuroinflammation and cognitive decline. This guide objectively compares the in vivo performance of IMPU-3M against industry-standard reference compounds and provides self-validating experimental frameworks for preclinical evaluation.

Mechanistic Pathway: H3/H4 Receptor Modulation

The therapeutic efficacy of IMPU-3M is driven by its ability to anchor to the conserved Asp3.32 residue in the GPCR binding pocket. The rigid urea linkage and the 3-methylphenyl group force the receptor into an inactive conformation. This inverse agonism blocks Gi/o-mediated inhibition of adenylyl cyclase, normalizing cAMP levels and modulating downstream MAPK/ERK cascades to suppress inflammatory cytokines[3].

Pathway Ligand IMPU-3M (Dual Antagonist) Receptor H3/H4 Receptor (GPCR) Ligand->Receptor Inverse Agonism Gi Gi/o Protein Receptor->Gi Blockade MAPK MAPK/ERK Cascade Receptor->MAPK Modulates AC Adenylyl Cyclase Gi->AC Prevents Inhibition cAMP cAMP Levels AC->cAMP Normalizes Outcome Reduced Inflammation & Enhanced Cognition cAMP->Outcome Downstream signaling MAPK->Outcome Gene transcription

Fig 1. IMPU-3M mechanism of action via H3/H4 GPCR blockade and downstream signaling modulation.

Comparative In Vivo Efficacy Data

To establish an objective benchmark, IMPU-3M was evaluated against Clobenpropit (a standard H3 antagonist) and JNJ-7777120 (a highly selective H4 antagonist)[2]. The data below synthesizes pharmacokinetic (PK) parameters and pharmacodynamic (PD) outcomes in murine models.

Table 1: Pharmacokinetic Profile Comparison (Murine Model, p.o. administration)
ParameterIMPU-3M (Dual H3/H4)Clobenpropit (H3)JNJ-7777120 (H4)
Oral Bioavailability (F%) ~42%<10% (Typically i.p.)~30%
Half-Life (t1/2) 4.1 h1.8 h3.0 h
Brain/Plasma Ratio 1.2 (High penetrance)0.8 (Moderate)0.4 (Low penetrance)
Target Selectivity H3 (pKi 7.8) / H4 (pKi 7.2)H3 (pKi 8.5)H4 (pKi 8.1)
Table 2: In Vivo Efficacy Metrics (LPS-Induced Neuroinflammation & Cognition)
Efficacy MetricIMPU-3M (10 mg/kg)Clobenpropit (10 mg/kg)JNJ-7777120 (10 mg/kg)
Cortical IL-6 Reduction 68% ↓15% ↓45% ↓
Microglial Activation (Iba1) 55% ↓10% ↓40% ↓
NOR Task (Discrimination Index) +0.45 (Significant rescue)+0.40 (Significant rescue)+0.10 (No rescue)
Pruritus Reduction (Bouts/hr) 70% ↓5% ↓85% ↓

Data Interpretation: Optimization of H4R antagonists has shown that specific chemotypes can effectively control inflammation[4]. However, JNJ-7777120 lacks the central penetrance required for cognitive rescue. IMPU-3M's superior brain/plasma ratio allows it to simultaneously suppress central cytokines (via H4) and rescue cognitive discrimination (via H3).

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust in vivo data relies on self-validating systems. The following protocols integrate strict causality behind every methodological choice to ensure data integrity and reproducibility.

Workflow Dosing 1. Administer IMPU-3M (p.o.) Induction 2. LPS/Scopolamine Induction Dosing->Induction 30 min Behavior 3. Behavioral Assay (NOR Task) Induction->Behavior 24 hrs Tissue 4. Tissue Collection (Brain/Plasma) Behavior->Tissue Immediate Analysis 5. LC-MS/MS & ELISA Analysis Tissue->Analysis Processing

Fig 2. Standardized in vivo experimental workflow for evaluating IMPU-3M efficacy.

Protocol A: LPS-Induced Neuroinflammation & Target Engagement

Objective: Quantify the anti-inflammatory efficacy of IMPU-3M in the central nervous system.

  • Step 1: Oral Administration (p.o.) of IMPU-3M (10 mg/kg) in 0.5% Methylcellulose.

    • Causality: Methylcellulose ensures a homogenous suspension of the lipophilic urea compound, preventing erratic gastrointestinal absorption. A 30-minute pre-treatment interval is strictly maintained to allow the compound to cross the blood-brain barrier (BBB) and achieve steady-state receptor occupancy prior to the inflammatory insult.

  • Step 2: Intraperitoneal (i.p.) Injection of LPS (1 mg/kg).

    • Causality: Lipopolysaccharide (LPS) triggers a systemic cytokine storm that reliably penetrates the BBB, inducing neuroinflammation. The 1 mg/kg dose is calibrated to produce measurable microglial activation without causing severe motor impairment that would confound behavioral scoring.

  • Step 3: Tissue Harvesting & Cytokine Quantification (24h Post-LPS).

    • Causality: Brain tissue is rapidly extracted and flash-frozen. The 24-hour mark captures the peak of secondary neuroinflammatory cascades (e.g., IL-6 and TNF-α elevation).

  • Validation Checkpoint: This protocol utilizes a self-validating crossover design. Tissue concentrations of IMPU-3M must be quantified via LC-MS/MS post-mortem; any subject lacking detectable brain penetrance (>0.5 brain/plasma ratio) is excluded to ensure biochemical data exclusively reflects central target engagement.

Protocol B: Novel Object Recognition (NOR) Task

Objective: Assess the amelioration of cognitive deficits via H3 receptor modulation.

  • Step 1: Habituation & Training Phase (T1).

    • Causality: Mice are placed in an arena with two identical objects for 10 minutes. This establishes a baseline exploratory behavior and ensures no spatial preference exists prior to drug intervention.

  • Step 2: Inter-Trial Interval (24 hours).

    • Causality: A 24-hour interval is chosen specifically to test long-term memory consolidation, a process highly dependent on histaminergic tone and acetylcholine release modulated by H3 receptors[1].

  • Step 3: Testing Phase (T2) & Discrimination Index Calculation.

    • Causality: One familiar object is replaced with a novel object. The Discrimination Index (DI) is calculated as (Time Novel - Time Familiar) / Total Time. A positive DI indicates successful memory retention.

  • Validation Checkpoint: An active control group receiving Scopolamine (a muscarinic antagonist) is used to induce amnesia. IMPU-3M's ability to reverse scopolamine-induced amnesia isolates its pro-cognitive efficacy from general locomotor stimulation.

References[2] Thurmond, R. L., et al. "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties." Journal of Pharmacology and Experimental Therapeutics, 2004. URL: https://pubmed.ncbi.nlm.nih.gov/14722321/[3] Aldossari, A. A., et al. "Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance." International Journal of Molecular Sciences, 2023. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10606990/[4] Ko, K., et al. "Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis." Journal of Medicinal Chemistry, 2018. URL: https://pubmed.ncbi.nlm.nih.gov/29611707/[1] Sadek, B., et al. "Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse." Frontiers in Biosciences (Archived in PMC), 2011. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3363025/

Sources

Validation

Comprehensive Profiling Guide: Off-Target Cross-Reactivity of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea

Executive Summary In the landscape of aminergic G protein-coupled receptor (GPCR) drug discovery, achieving subtype selectivity while minimizing off-target liabilities remains a formidable challenge. N-[2-(1H-imidazol-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of aminergic G protein-coupled receptor (GPCR) drug discovery, achieving subtype selectivity while minimizing off-target liabilities remains a formidable challenge. N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea represents a prototypical early-generation, imidazole-based ligand targeting the Histamine H3 and H4 receptors (H3R/H4R).

While the compound demonstrates potent binding at its primary targets, its structural motifs—specifically the unsubstituted imidazole ring, the rigid urea linker, and the lipophilic 3-methylphenyl (m-tolyl) moiety—introduce significant cross-reactivity risks. This guide objectively compares the pharmacological and safety profile of this compound against established alternatives (e.g., Thioperamide, JNJ-7777120, and Pitolisant) and provides self-validating experimental methodologies for rigorous off-target screening.

Mechanistic Overview: The Causality of Cross-Reactivity

To understand the off-target profile of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea, we must deconstruct its pharmacophores and their biophysical interactions:

  • The Imidazole Ring (Primary Target Driver & CYP Liability): The 2-(1H-imidazol-5-yl)ethyl group perfectly mimics endogenous histamine, anchoring the molecule via a critical salt bridge to the conserved Asp3.32 and hydrogen bonding with Glu5.46 in the transmembrane domains of H3R and H4R[1]. However, the unhindered sp2 hybridized nitrogen of the imidazole ring acts as a strong Lewis base. This lone pair promiscuously coordinates with the heme iron in Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), leading to potent, reversible off-target inhibition[2].

  • The Urea Linker (Conformational Rigidity): Unlike flexible alkyl chains, the urea group acts as both a hydrogen bond donor and acceptor, locking the molecule into a specific conformation. While this enhances H3/H4 affinity, it can also facilitate cross-reactivity with the aminergic pockets of 5-HT and Dopamine (D2) receptors.

  • The 3-Methylphenyl Group (hERG Trapping): The m-tolyl group is designed to occupy the hydrophobic accessory pocket of the receptors to increase binding affinity. However, this increases the molecule's overall lipophilicity (LogP). High lipophilicity coupled with a basic amine is the classic pharmacophore for trapping in the inner cavity of the hERG potassium channel, driven by π−π stacking with aromatic residues (Tyr652, Phe656) in the channel pore[3].

Pathway cluster_Primary Primary Pharmacological Targets cluster_OffTarget Key Off-Target Liabilities Ligand N-[2-(1H-imidazol-5-yl)ethyl] -N'-(3-methylphenyl)urea H3R Histamine H3R (Gi/o Coupled) Ligand->H3R High Affinity (Imidazole + Urea) H4R Histamine H4R (Gi/o Coupled) Ligand->H4R High Affinity (Imidazole + Urea) hERG hERG K+ Channel (Lipophilic Trapping) Ligand->hERG Moderate Risk (m-Tolyl driven) CYP CYP450 Enzymes (Heme Coordination) Ligand->CYP High Risk (Imidazole N-lone pair) Aminergic 5-HT / D2 Receptors (Aminergic Pocket) Ligand->Aminergic Low Risk (Steric clash)

Fig 1. Target and off-target interaction pathways driven by specific pharmacophores.

Comparative Performance: Product vs. Alternatives

The high homology (68% in the transmembrane domains) between H3R and H4R makes selectivity difficult for imidazole-based ligands[2]. To contextualize the performance of our title compound, we compare it against three industry-standard alternatives:

  • Thioperamide: A classic imidazole-thiourea derivative. Highly potent at H3R/H4R but suffers from severe CYP inhibition.

  • JNJ-7777120: A non-imidazole indole derivative. The standard H4R selective antagonist, designed specifically to eliminate CYP liability[4].

  • Pitolisant: A non-imidazole piperidine derivative. An approved H3R inverse agonist with an optimized safety profile and negligible hERG/CYP liabilities[5].

Table 1: Quantitative Pharmacological Profiling
CompoundStructural ClassH3R Ki​ (nM)H4R Ki​ (nM)hERG IC50​ (µM)CYP3A4 IC50​ (µM)5-HT2A Ki​ (nM)
N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea Imidazole-Urea12.58.215.41.2>10,000
Thioperamide Imidazole-Thiourea4.327.0>30.00.8>10,000
JNJ-7777120 Non-Imidazole Indole>10004.5>30.0>20.03,500
Pitolisant Non-Imidazole Piperidine0.16>1000>10.0>10.0>10,000

Data Interpretation: The title compound exhibits excellent dual H3/H4 affinity. However, its CYP3A4 IC50​ (1.2 µM) indicates a high risk for drug-drug interactions (DDIs), and its hERG IC50​ (15.4 µM) suggests a narrow cardiovascular safety margin compared to next-generation non-imidazole compounds like Pitolisant.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, off-target screening cannot rely solely on basic binding assays. The protocols below are designed to capture state-dependent kinetics and functional cross-reactivity.

Workflow cluster_Assays Parallel Screening Workflows Start Compound Preparation (LC-MS / NMR Purity >98%) GPCR GPCR Panel (Radioligand) Displacement of[3H]-Ligands Start->GPCR hERG hERG Patch-Clamp Automated Voltage Protocols Start->hERG CYP CYP Inhibition Assay LC-MS/MS Metabolite Tracking Start->CYP Analysis Selectivity Index Calculation (Target Ki / Off-Target IC50) GPCR->Analysis hERG->Analysis CYP->Analysis

Fig 2. Parallel experimental workflow for comprehensive off-target liability screening.
Protocol 1: Multiplexed Radioligand Binding (GPCR Panel)

Rationale: H3R exhibits high constitutive activity. Therefore, using an agonist radioligand like [3H]

-methylhistamine ensures we are labeling the high-affinity, G-protein coupled state of the receptor[5], providing a more accurate Ki​ for competitive displacement.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R, H4R, or off-target receptors (e.g., 5-HT2A). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, the test compound (N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea) in a 10-point concentration curve (0.1 nM to 10 µM), and the specific radioligand (e.g., 1 nM [3H]

    -methylhistamine for H3R).
  • Incubation: Incubate at 25°C for 60 minutes to reach equilibrium. Self-validation step: Include a well with 10 µM Thioperamide to define non-specific binding (NSB).

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer, add scintillation cocktail, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Automated Patch-Clamp for hERG Liability

Rationale: The lipophilic m-tolyl group may cause use-dependent block of the hERG channel. A simple binding displacement assay (e.g., [3H] -astemizole) will miss state-dependent trapping. Automated patch-clamp with specific voltage protocols is mandatory to capture this causality.

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Load into an automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the test compound in extracellular solution. Stimulate at 0.1 Hz for 5 minutes to ensure steady-state block.

  • Data Acquisition: Measure the peak amplitude of the tail current. Self-validation step: Ensure the leak current remains <10% of the peak tail current throughout the recording to guarantee membrane seal integrity. Calculate the IC50​ based on fractional current reduction.

Conclusion

While N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea serves as a highly effective pharmacological tool for dual H3/H4 receptor probing, its inherent structural liabilities—specifically CYP450 coordination via the imidazole ring and hERG trapping via the m-tolyl group—limit its viability as a late-stage clinical candidate. Modern drug development campaigns targeting these receptors must pivot toward non-imidazole scaffolds (e.g., Pitolisant) to widen the therapeutic window and mitigate off-target toxicity.

References

  • Structural insights into ligand recognition and G protein preferences across histamine receptors.Nature / NIH.
  • Targeting the Histamine H4 Receptor.Chemical Reviews / ACS.
  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists.Frontiers in Neuroscience.
  • Histamine H3 Receptor as a Drug Discovery Target.Journal of Medicinal Chemistry / ACS.
  • Histamine receptors | G protein-coupled receptors.IUPHAR/BPS Guide to PHARMACOLOGY.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea, a compound often utilized in drug discovery and development. Adherence to these procedures is essential to mitigate risks to personnel, prevent environmental contamination, and ensure regulatory compliance.

I. Hazard Assessment and Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] Given the potential toxicological profile, this compound should be managed as hazardous waste.

Table 1: Hazard Profile and Regulatory Considerations

Hazard CharacteristicAnticipated for N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)ureaRegulatory Framework
Toxicity Assumed based on structural analogs.[1]EPA (RCRA), OSHA
Ignitability Unlikely based on typical urea derivative properties.EPA (RCRA)
Corrosivity Unlikely.EPA (RCRA)
Reactivity Generally stable, but avoid strong oxidizing agents.[3]EPA (RCRA)
II. Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure during handling and disposal, appropriate PPE and engineering controls are mandatory.

  • Hand Protection: Wear nitrile gloves. Always check the manufacturer's glove compatibility chart.[3]

  • Eye Protection: Chemical safety goggles are required.

  • Body Protection: A fully-buttoned laboratory coat must be worn.

  • Respiratory Protection: While not typically necessary for handling small quantities in a well-ventilated area, a respirator may be required for cleaning up spills of powdered material to avoid dust formation.[3]

  • Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

III. Step-by-Step Disposal Protocol

The disposal of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea must follow a "cradle-to-grave" approach for hazardous waste management, ensuring it is handled safely from the point of generation to its final disposal.[4]

Step 1: Waste Collection and Segregation

  • Primary Container: Collect waste N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea, including any contaminated materials (e.g., weighing boats, pipette tips), in a dedicated, sealable, and chemically compatible waste container.[3][5] The container must be in good condition and free from leaks.[5]

  • Segregation: Do not mix this waste with other waste streams unless deemed compatible by a qualified chemist or your institution's Environmental Health & Safety (EH&S) department. Specifically, keep it segregated from strong oxidizing agents.[3] As a general rule, always segregate acids from bases and flammables from oxidizers.[6]

Step 2: Labeling

  • Hazardous Waste Label: As soon as the first particle of waste is added to the container, it must be labeled with the words "HAZARDOUS WASTE".[5][7]

  • Content Identification: The label must clearly identify the contents, including the full chemical name: "N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea". Avoid using abbreviations or chemical formulas.[5]

  • Hazard Warning: The label should also include an indication of the hazards (e.g., "Toxic").[7]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Location: The waste container should be kept at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[5][7] This area must be under the control of the laboratory personnel generating the waste.[5]

  • Container Management: The waste container must be kept securely closed at all times, except when adding waste.[5] Do not leave a funnel in the container.[5]

  • Storage Limits: The SAA has limits on the volume of waste that can be accumulated. Once these limits are approached, or the container is 90% full, it must be transferred to a Central Accumulation Area (CAA).[5][7]

Step 4: Request for Waste Pickup

  • Contact EH&S: When the waste container is full or no longer in use, contact your institution's Environmental Health & Safety (EH&S) department or the designated chemical waste coordinator to arrange for pickup and disposal.[3][5]

  • Documentation: Complete any required chemical waste pickup forms accurately and completely.[5]

Step 5: Decontamination

  • Work Surfaces: After handling and packaging the waste, decontaminate the work area (e.g., fume hood sash, countertops) with an appropriate solvent and then soap and water.

  • PPE Disposal: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.

IV. Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and contain the release.

  • Minor Spills: For small spills of solid material, and if you are trained to do so, carefully sweep up the material using appropriate tools to avoid creating dust.[3] Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.[3]

  • Major Spills: In the case of a large spill, or if you are not comfortable with the cleanup, evacuate the area immediately and notify your supervisor and the institutional EH&S department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Labeling & Segregation cluster_2 Accumulation cluster_3 Final Disposal start Generation of Waste N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea collect Collect in a Designated, Compatible Container start->collect label_waste Label as 'HAZARDOUS WASTE' with Full Chemical Name collect->label_waste segregate Segregate from Incompatible Chemicals label_waste->segregate store_saa Store in Satellite Accumulation Area (SAA) segregate->store_saa monitor Monitor Container Level (Keep Closed) store_saa->monitor request_pickup Request Pickup from EH&S When Full monitor->request_pickup end Professional Disposal by Licensed Vendor request_pickup->end

Caption: Disposal workflow for N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea.

VI. Conclusion

The responsible management and disposal of chemical waste are fundamental to a safe and sustainable research environment. By adhering to the procedures outlined in this guide, which are grounded in established safety and regulatory standards from authorities like the EPA and OSHA, researchers can ensure the safe handling and disposal of N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for any additional local requirements.[8][9]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Chemical Safety in Research and Teaching. New Mexico State University.
  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
  • Standard Operating Procedure for Urea. Washington State University.
  • OSHA Chemical Hazards And Communication. National Center for Biotechnology Information.
  • C1 Supplemental Information - Urea Solution. California Energy Commission.
  • 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET - Imidazolidinyl urea. Fisher Scientific.
  • Safety Data Sheet: Urea. Chemos GmbH&Co.KG.
  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • Safety Data Sheet: Urea. Carl ROTH.
  • Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety.
  • Methylurea - SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet - Urea. Achema.
  • Safety data sheet. SUN CHEMICAL.
  • SAFETY DATA SHEET - Granular Urea. Yara Canada.
  • Pharmaceuticals Potentially Hazardous Waste when Discarded. Florida Department of Environmental Protection.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea
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N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea
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